Flurbiprofen-D4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H13FO2 |
|---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
2,3,3,3-tetradeuterio-2-(3-fluoro-4-phenylphenyl)propanoic acid |
InChI |
InChI=1S/C15H13FO2/c1-10(15(17)18)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18)/i1D3,10D |
InChI Key |
SYTBZMRGLBWNTM-DGKKMPCOSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Navigating the Stability Landscape of Flurbiprofen-d4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical stability of Flurbiprofen-d4, a deuterated analog of the nonsteroidal anti-inflammatory drug (NSAID), Flurbiprofen. The strategic replacement of four hydrogen atoms with deuterium in the Flurbiprofen molecule can significantly alter its metabolic fate, potentially leading to an improved pharmacokinetic profile. Understanding the stability of this isotopic variant is paramount for its successful development as a therapeutic agent. This document outlines the anticipated stability characteristics of this compound based on available data for Flurbiprofen and the established principles of kinetic isotope effects.
Physicochemical Properties
The introduction of deuterium can subtly influence the physicochemical properties of a molecule. While comprehensive data for this compound is not extensively available, studies on a related analog, Flurbiprofen-d8, provide valuable insights into the expected changes. It is anticipated that this compound will exhibit slight variations in properties such as melting point and solubility compared to its non-deuterated counterpart.
Table 1: Comparison of Physicochemical Properties of Flurbiprofen and Flurbiprofen-d8
| Property | Flurbiprofen | Flurbiprofen-d8 |
| Molecular Weight ( g/mol ) | 244.26 | 252.31 |
| Melting Point (°C) | 110-111 | Lower than Flurbiprofen |
| Aqueous Solubility | Poor | Increased by 2-fold compared to Flurbiprofen |
| LogP | 4.16 | Not Reported |
Note: Data for Flurbiprofen-d8 is used as a proxy to estimate the potential physicochemical changes in this compound. Actual values for this compound may vary.
Chemical Stability and Degradation Pathways
Forced degradation studies on Flurbiprofen have identified its susceptibility to degradation under various stress conditions, including acidic, basic, and oxidative environments. These studies are crucial for predicting the degradation pathways of this compound. The primary degradation pathways for Flurbiprofen involve hydrolysis and oxidation. Given the increased strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond (a phenomenon known as the kinetic isotope effect), it is plausible that the degradation rate of this compound may be slower than that of Flurbiprofen, particularly at sites of deuteration.
The major identified degradation products of Flurbiprofen include hydroxylated metabolites such as 4'-hydroxyflurbiprofen. The metabolic conversion to these products is primarily mediated by the cytochrome P450 enzyme CYP2C9. Deuteration at metabolically active sites can significantly slow down this process.
Below is a conceptual representation of the anticipated degradation pathway for this compound.
Caption: Anticipated degradation pathway of this compound under stress conditions.
Experimental Protocols for Stability Assessment
The stability of this compound should be evaluated according to the International Council for Harmonisation (ICH) Q1A(R2) guidelines for stability testing of new drug substances. This involves long-term and accelerated stability studies under defined temperature and humidity conditions.
Forced Degradation Studies
Forced degradation studies are essential to establish the intrinsic stability of the molecule and to develop a stability-indicating analytical method.
Protocol for Forced Degradation of this compound:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and treat with 1M HCl at 80°C for 2 hours.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and treat with 0.1M NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to dry heat at 105°C for 24 hours.
-
Photostability: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
Samples from each stress condition should be analyzed by a validated stability-indicating HPLC method to identify and quantify any degradation products.
Caption: Workflow for conducting forced degradation studies on this compound.
Stability-Indicating HPLC Method
A validated stability-indicating high-performance liquid chromatography (HPLC) method is required to separate this compound from its potential degradation products.
Table 2: Example of a Stability-Indicating HPLC Method for Flurbiprofen
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.025M Phosphate Buffer (pH 3.0) in a gradient or isocratic mode |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 247 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
This method, developed for Flurbiprofen, would require validation for its suitability with this compound and its specific degradation products.
Recommended Storage Conditions
Based on the stability profile of Flurbiprofen, the following storage conditions are recommended for this compound to ensure its long-term integrity:
-
Long-term storage: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated storage: 40°C ± 2°C / 75% RH ± 5% RH
This compound should be stored in well-closed containers, protected from light and moisture.
Conclusion
While specific stability data for this compound is limited, a comprehensive understanding of its stability can be extrapolated from the extensive data available for Flurbiprofen and the known effects of deuteration on drug molecules. The C-D bond's greater strength suggests that this compound may exhibit enhanced stability against certain degradation pathways compared to its non-deuterated counterpart. Rigorous stability testing, following ICH guidelines and employing validated stability-indicating analytical methods, is essential to fully characterize the stability profile of this compound and to establish appropriate storage conditions and shelf-life for this promising therapeutic candidate. This guide provides a foundational framework for researchers and drug development professionals to design and execute robust stability programs for this compound.
A Technical Guide to Commercial Suppliers of Flurbiprofen-D4 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of commercial suppliers of Flurbiprofen-D4, a deuterated internal standard crucial for the accurate quantification of flurbiprofen in complex biological matrices. This document outlines key technical specifications from various suppliers, details established experimental protocols for its use in bioanalytical assays, and presents visual workflows to aid in experimental design and execution.
Introduction to this compound
Flurbiprofen is a nonsteroidal anti-inflammatory drug (NSAID) of the phenylalkanoic acid derivative class. For pharmacokinetic, metabolism, and other quantitative studies, a stable isotope-labeled internal standard is essential for achieving accurate and precise results, particularly with mass spectrometry-based detection methods. This compound, in which four hydrogen atoms are replaced with deuterium, serves as an ideal internal standard. Its nearly identical chemical and physical properties to flurbiprofen ensure similar behavior during sample preparation and chromatographic separation, while its distinct mass allows for separate detection by a mass spectrometer.
Commercial Suppliers and Product Specifications
Several reputable chemical suppliers offer this compound for research purposes. The following table summarizes the available information on their product offerings. Please note that specific details such as purity and isotopic enrichment can be lot-dependent and it is recommended to request a certificate of analysis (CoA) for the most current information.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reported Purity | Isotopic Enrichment | Available Quantities |
| Clearsynth | S-Flurbiprofen-d4 | 51543-39-6 (Unlabelled) | C₁₅H₉D₄FO₂ | 248.29 | Inquire for CoA | Inquire for CoA | Inquire for Quote (mg, g, kg) |
| MedchemExpress | This compound | Not specified | Not specified | Not specified | Inquire for CoA | Inquire for CoA | Get Quote |
| Toronto Research Chemicals | Flurbiprofen-d5 | Not specified | Not specified | Not specified | Inquire for CoA | Inquire for CoA | 10 mg |
| Cayman Chemical | (±)-Flurbiprofen | 5104-49-4 | C₁₅H₁₃FO₂ | 244.3 | ≥99% | Not Applicable | Not specified |
| Santa Cruz Biotechnology | Flurbiprofen | 5104-49-4 | C₁₅H₁₃FO₂ | 244.3 | ≥98% | Not Applicable | Not specified |
Note: Some suppliers may offer other deuterated versions of Flurbiprofen (e.g., D3, D5). The table focuses on D4 where information is available and includes the non-deuterated compound from some suppliers for context. Researchers should verify the exact deuterated form required for their specific analytical method.
Experimental Protocols: Quantification of Flurbiprofen in Biological Matrices using this compound
The following is a representative experimental protocol for the analysis of flurbiprofen in plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with this compound as an internal standard. This protocol is a composite of established methods and should be optimized for specific laboratory conditions and instrumentation.
Materials and Reagents
-
Flurbiprofen analytical standard
-
This compound (Internal Standard)
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Methanol (MeOH), HPLC or LC-MS grade
-
Formic acid, LC-MS grade
-
Water, deionized and filtered (18.2 MΩ·cm)
-
Control (blank) human plasma
Instrumentation
-
UPLC system (e.g., Waters ACQUITY UPLC or equivalent)
-
Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Waters Xevo TQ-S or equivalent)
Preparation of Standard and Quality Control (QC) Solutions
-
Primary Stock Solutions: Prepare individual stock solutions of flurbiprofen and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the flurbiprofen stock solution with 50:50 (v/v) acetonitrile:water to prepare a series of working standard solutions for the calibration curve.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.
-
Calibration Standards and QC Samples: Spike appropriate volumes of the flurbiprofen working standard solutions into blank plasma to prepare calibration standards at concentrations ranging from approximately 1 to 5000 ng/mL. Prepare QC samples at low, medium, and high concentrations in a similar manner.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the IS working solution (this compound).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex to mix and transfer to an autosampler vial for UPLC-MS/MS analysis.
UPLC-MS/MS Conditions
-
UPLC Column: A suitable reversed-phase column, such as an ACQUITY UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
Start with 95% A.
-
Ramp to 5% A over 2.5 minutes.
-
Hold at 5% A for 1 minute.
-
Return to 95% A over 0.1 minutes.
-
Hold at 95% A for 1.4 minutes for column re-equilibration.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Flurbiprofen: m/z 243.1 > 199.1
-
This compound: m/z 247.1 > 203.1 (Note: These transitions should be optimized on the specific mass spectrometer being used).
-
Visualized Workflows and Signaling Pathways
To further clarify the experimental process, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the quantification of flurbiprofen in plasma.
Caption: Logical relationship of using an internal standard for accurate quantification.
Conclusion
The availability of high-quality deuterated internal standards like this compound from commercial suppliers is indispensable for modern bioanalytical research. By utilizing a stable isotope-labeled internal standard in conjunction with sensitive analytical techniques like UPLC-MS/MS, researchers can achieve the accuracy and precision required for demanding applications in drug development and clinical research. It is imperative for researchers to obtain detailed product specifications from their chosen supplier and to meticulously validate their analytical methods to ensure reliable and reproducible results.
The Role of Flurbiprofen-D4 as an Internal Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action of Flurbiprofen-D4 as an internal standard in bioanalytical assays. It provides a comprehensive overview of the underlying principles, experimental protocols, and data interpretation for the accurate quantification of Flurbiprofen in biological matrices.
Introduction: The Imperative for Internal Standards in Bioanalysis
Accurate quantification of xenobiotics in biological matrices is a cornerstone of drug development and clinical research. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a gold standard for these applications due to its high sensitivity and selectivity. However, the accuracy and precision of LC-MS assays can be influenced by several factors, including variability in sample preparation, chromatographic separation, and ionization efficiency. To mitigate these variabilities, an internal standard (IS) is incorporated into the analytical workflow.
An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the mass spectrometer. Isotopically labeled compounds, such as this compound, are considered the "gold standard" for use as internal standards in quantitative mass spectrometry.
Mechanism of Action of this compound as an Internal Standard
This compound is a deuterated analog of Flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID). In this compound, four hydrogen atoms in the Flurbiprofen molecule have been replaced with deuterium atoms. This isotopic substitution results in an increase in the molecular weight of the compound by approximately 4 Daltons, allowing it to be differentiated from the unlabeled Flurbiprofen by a mass spectrometer.
The utility of this compound as an internal standard is rooted in its near-identical physicochemical properties to Flurbiprofen. This similarity ensures that both compounds behave almost identically during:
-
Sample Extraction: Losses of the analyte during sample preparation steps such as protein precipitation or liquid-liquid extraction will be mirrored by proportional losses of the internal standard.
-
Chromatographic Separation: Flurbiprofen and this compound co-elute or elute in very close proximity during liquid chromatography, ensuring that they experience similar matrix effects at the time of ionization.
-
Ionization: Variations in ionization efficiency in the mass spectrometer's ion source will affect both the analyte and the internal standard to a similar extent.
By adding a known concentration of this compound to each sample, a ratio of the peak area of the analyte to the peak area of the internal standard can be calculated. This ratio is then used to determine the concentration of the analyte in the unknown sample by referencing a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard. This ratiometric measurement effectively cancels out the variations that can occur during the analytical process, leading to highly accurate and precise quantification.
Flurbiprofen's Pharmacological Mechanism of Action
Flurbiprofen exerts its therapeutic effects primarily through the non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1] By blocking this pathway, Flurbiprofen reduces the production of prostaglandins, thereby alleviating the symptoms of inflammation.
dot
Caption: Flurbiprofen's inhibition of COX-1 and COX-2 enzymes.
Quantitative Data for Bioanalytical Assays
The following tables summarize typical quantitative parameters for the analysis of Flurbiprofen using this compound as an internal standard in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay.
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Flurbiprofen | 243.2 | 199.2 | Negative |
| This compound | 247.2 (Calculated) | 199.2 (Inferred) | Negative |
Note: The m/z values for this compound are based on the addition of four deuterium atoms to the Flurbiprofen molecule. The product ion is inferred to be the same as the unlabeled compound, assuming the deuterium labels are not on the fragmented portion.
Table 2: Chromatographic Conditions
| Parameter | Value |
| LC Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Retention Time | ~1.5 - 2.5 min |
Experimental Protocol: Quantification of Flurbiprofen in Human Plasma
This section provides a detailed methodology for the quantification of Flurbiprofen in human plasma using this compound as an internal standard.
5.1. Materials and Reagents
-
Flurbiprofen certified reference standard
-
This compound certified reference standard
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (blank)
5.2. Preparation of Standard and Quality Control (QC) Samples
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Flurbiprofen and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Flurbiprofen stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) acetonitrile:water.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create a calibration curve (e.g., 1-1000 ng/mL) and QC samples at low, medium, and high concentrations.
5.3. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the internal standard working solution (100 ng/mL this compound).
-
Vortex mix for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Inject a portion of the supernatant (e.g., 5 µL) into the LC-MS/MS system.
// Nodes Start [label="Start: Plasma Sample", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Add_IS [label="Add this compound (IS)", fillcolor="#FBBC05", fontcolor="#202124"]; Protein_Precipitation [label="Protein Precipitation\n(Cold Acetonitrile)", fillcolor="#FBBC05", fontcolor="#202124"]; Centrifuge [label="Centrifugation", fillcolor="#FBBC05", fontcolor="#202124"]; Collect_Supernatant [label="Collect Supernatant", fillcolor="#FBBC05", fontcolor="#202124"]; LC_MS_Analysis [label="LC-MS/MS Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Processing [label="Data Processing\n(Peak Area Ratio)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Quantification [label="Quantification\n(Calibration Curve)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End: Flurbiprofen Concentration", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Add_IS; Add_IS -> Protein_Precipitation; Protein_Precipitation -> Centrifuge; Centrifuge -> Collect_Supernatant; Collect_Supernatant -> LC_MS_Analysis; LC_MS_Analysis -> Data_Processing; Data_Processing -> Quantification; Quantification -> End; }
References
Understanding Isotopic Enrichment in Flurbiprofen-D4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for understanding and quantifying the isotopic enrichment of Flurbiprofen-D4. This deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen is a critical tool in pharmaceutical research, primarily utilized as an internal standard in bioanalytical studies.
Introduction to Isotopic Enrichment and its Importance
Isotopically labeled compounds, such as this compound, are molecules where one or more atoms have been replaced by an isotope of that same element. In the case of this compound, four hydrogen atoms have been substituted with deuterium, a stable isotope of hydrogen. This substitution results in a molecule that is chemically very similar to the parent drug but has a higher mass.
The primary application of this compound is as an internal standard in quantitative bioanalysis using mass spectrometry (MS).[1] Its utility stems from the fact that it co-elutes with the unlabeled flurbiprofen during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer. However, due to its increased mass, it can be distinguished from the analyte, allowing for accurate quantification by correcting for variations in sample preparation and instrument response. For this purpose, a high degree of isotopic purity is essential to ensure the reliability of analytical data.
Synthesis and Labeling Position of this compound
The synthesis of this compound involves the introduction of four deuterium atoms into the flurbiprofen molecule. The molecular formula for S-Flurbiprofen-D4 is C₁₅H₉D₄FO₂.[2] While various synthetic routes for flurbiprofen and its analogs exist, the specific deuteration is strategically performed on the biphenyl ring system. This placement is crucial to prevent the deuterium atoms from being easily exchanged with protons from the surrounding solvent or matrix, which would compromise its function as a stable internal standard.
Quantitative Data on Isotopic Enrichment
The isotopic enrichment of a deuterated compound refers to the percentage of molecules that contain the specified number of deuterium atoms. It is practically impossible to achieve 100% isotopic purity during synthesis.[3] Therefore, a batch of this compound will contain a distribution of isotopologues, which are molecules with the same chemical formula but different isotopic compositions (e.g., D0, D1, D2, D3, and D4).
High-resolution mass spectrometry is a key technique for determining this distribution. By analyzing the relative intensities of the ion signals corresponding to each isotopologue, the percentage of each species can be quantified.
Table 1: Theoretical Isotopic Distribution of this compound
| Isotopologue | Mass Difference from D0 | Theoretical Abundance (%) |
| Flurbiprofen-D0 | 0 | < 0.1 |
| Flurbiprofen-D1 | +1 | < 1.0 |
| Flurbiprofen-D2 | +2 | < 2.0 |
| Flurbiprofen-D3 | +3 | < 5.0 |
| This compound | +4 | > 90.0 |
Note: This table represents a typical expected distribution for a high-purity standard. Actual values are batch-specific and should be confirmed by analysis.
Experimental Protocols for Determining Isotopic Enrichment
A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is the gold standard for confirming the isotopic enrichment and structural integrity of deuterated compounds.[4]
High-Resolution Mass Spectrometry (HRMS) Protocol
This protocol outlines a general procedure for determining the isotopic purity of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a working concentration of 1-10 µg/mL for analysis.
-
-
LC-MS Analysis:
-
Liquid Chromatography: Employ a reversed-phase C18 column. The mobile phase can consist of a gradient of water and acetonitrile with a small amount of formic acid to aid ionization.
-
Mass Spectrometry: Utilize a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) operating in full scan mode with electrospray ionization (ESI) in negative ion mode.
-
Acquire data over a mass range that encompasses the molecular ions of all expected isotopologues of flurbiprofen (approximately m/z 243 to 250).
-
-
Data Analysis:
-
Extract the ion chromatograms for the [M-H]⁻ ions of each isotopologue (D0 to D4).
-
Integrate the peak areas for each extracted ion chromatogram.
-
Calculate the percentage of each isotopologue by dividing the peak area of that isotopologue by the sum of the peak areas of all isotopologues and multiplying by 100.
-
Correct for the natural isotopic abundance of other elements (e.g., ¹³C) in the molecule for highly accurate measurements.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy is used to confirm the position of the deuterium labels and to provide an independent measure of isotopic enrichment.
-
Sample Preparation:
-
NMR Analysis:
-
¹H NMR: Acquire a proton NMR spectrum. The signals corresponding to the positions where deuterium has been incorporated should be significantly diminished or absent compared to the spectrum of unlabeled flurbiprofen. The residual proton signals can be used to quantify the small percentage of non-deuterated species.
-
²H NMR (Deuterium NMR): Acquire a deuterium NMR spectrum. This will show signals only for the deuterium atoms, confirming their presence and chemical environment. For highly deuterated compounds, deuterium NMR is a powerful tool for verification and enrichment determination.
-
-
Data Analysis:
-
In the ¹H NMR spectrum, integrate the residual proton signals at the labeled positions and compare them to the integration of a signal from an unlabeled position (e.g., the methyl group protons) to calculate the percentage of isotopic incorporation.
-
In the ²H NMR spectrum, the presence of signals at the expected chemical shifts confirms the labeling positions.
-
Visualizations
Experimental Workflow for Isotopic Enrichment Analysis
Caption: Workflow for determining isotopic enrichment of this compound.
Flurbiprofen's Mechanism of Action: Cyclooxygenase (COX) Inhibition Pathway
Flurbiprofen exerts its anti-inflammatory effect by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[7] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.
Caption: Flurbiprofen's inhibition of the COX pathway.
Metabolic Pathway of Flurbiprofen
The primary metabolic pathway for flurbiprofen in humans is hydroxylation, catalyzed mainly by the cytochrome P450 enzyme CYP2C9.[8]
Caption: Primary metabolic pathway of Flurbiprofen.
Conclusion
The accurate determination of isotopic enrichment is paramount for the reliable use of this compound as an internal standard in pharmaceutical research. A combined approach using high-resolution mass spectrometry and NMR spectroscopy provides a comprehensive characterization of the isotopic distribution and structural integrity of the labeled compound. The detailed protocols and understanding of the underlying principles outlined in this guide are intended to support researchers and drug development professionals in the effective application of this compound in their studies.
References
- 1. clearsynth.com [clearsynth.com]
- 2. clearsynth.com [clearsynth.com]
- 3. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ClinPGx [clinpgx.org]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Quantitative NMR (qNMR) using Flurbiprofen-D4
This technical guide provides a comprehensive overview of the principles and practices of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, with a specific focus on the application of deuterated Flurbiprofen (this compound) as an internal standard. This document is intended for professionals in the fields of pharmaceutical sciences, analytical chemistry, and drug development who are interested in high-precision quantitative analysis.
Introduction to Quantitative NMR (qNMR)
Quantitative NMR (qNMR) is a powerful analytical technique that utilizes the fundamental principle that the area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[1] This allows for the precise determination of the concentration and purity of a substance without the need for identical reference compounds for each analyte. qNMR can be broadly classified into relative and absolute quantification.[1] While relative quantification is useful for determining the ratio of components in a mixture, absolute quantification, particularly through the internal standard method, is a primary application in drug analysis and quality assurance for determining the mass fraction of an analyte.[1]
The use of a certified reference material (CRM) as an internal standard, combined with calibrated balances for sample preparation and thorough evaluation of measurement uncertainty, enables qNMR analyses to be metrologically traceable.[1]
The Role and Advantages of Deuterated Internal Standards
An internal standard in qNMR acts as a reference point for the accurate quantification of an unknown analyte's concentration based on the integration of signals and molar ratios.[2] The ideal internal standard should possess several key characteristics:
-
High Purity: To ensure accurate quantification.
-
Chemical Stability: It should not react with the analyte or the solvent.
-
Good Solubility: The standard must be fully soluble in the deuterated solvent used for the analysis to avoid line broadening and inaccurate integration.[2]
-
Non-Overlapping Signals: The NMR signals of the internal standard should be well-resolved from those of the analyte.[2]
Deuterated compounds are particularly advantageous as internal standards in ¹H NMR. By replacing hydrogen atoms with deuterium, a stable isotope of hydrogen, unwanted proton signals from the standard are eliminated from the spectrum.[3] This minimizes signal overlap and improves spectral resolution, leading to clearer and more accurate analysis of the analyte.[3]
Caption: Key characteristics of an ideal internal standard for quantitative NMR.
This compound as a qNMR Internal Standard
Flurbiprofen is a non-steroidal anti-inflammatory drug (NSAID) from the phenylalkanoic acid family.[4] Its deuterated analogue, this compound, serves as an excellent internal standard for qNMR for several reasons:
-
Reduced Signal Interference: The deuterium substitution on the aromatic ring minimizes the proton signals from the standard in that region of the ¹H NMR spectrum, reducing the likelihood of overlap with analyte signals.
-
Chemical Shift Range: The remaining protons on this compound, such as the methyl and methine protons of the propionic acid side chain, provide signals in regions of the spectrum that may be clear of analyte signals.
-
Solubility: Flurbiprofen is soluble in common deuterated organic solvents like DMSO-d₆, CDCl₃, and Methanol-d₄, which are frequently used in qNMR.[5]
| Parameter | Value | Method of Determination |
| Chemical Purity | >99.5% | qNMR against a primary standard |
| Isotopic Purity (D) | >98% | Mass Spectrometry |
| Water Content | <0.1% | Karl Fischer Titration |
| Residual Solvents | <0.1% | ¹H NMR |
Note: The data in this table is illustrative and may not represent the exact specifications of all commercially available this compound standards.
Experimental Protocol for qNMR using this compound
The following is a generalized protocol for performing a qNMR experiment with this compound as an internal standard.
-
This compound (Internal Standard, of known purity)
-
Analyte of interest
-
High-purity deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
High-precision analytical balance
-
NMR spectrometer
-
NMR tubes
-
Volumetric flasks and pipettes
Accurate gravimetric measurements are critical for precise qNMR results.
-
Weighing: Accurately weigh a specific amount of the analyte and this compound into a clean, dry vial. The use of a balance on a stable surface, such as a heavy stone table, inside a weighing cabinet can minimize environmental interference.
-
Dissolution: Add a precise volume of the chosen deuterated solvent to the vial to dissolve both the analyte and the internal standard completely.[2] Gentle vortexing or sonication can aid dissolution.[2]
-
Transfer: Transfer the solution to a clean NMR tube.
| Component | Mass (mg) | Molar Mass ( g/mol ) | Moles (µmol) |
| Analyte (Example) | 10.000 | 250.00 | 40.00 |
| This compound | 10.336 | 248.29 | 41.63 |
Note: These values are for illustrative purposes. The optimal mass ratio will depend on the specific analyte and the desired signal-to-noise ratio.
Proper spectrometer setup is essential for obtaining high-quality quantitative data.
-
Spectrometer Optimization: Ensure the spectrometer is properly tuned and shimmed to achieve good magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Angle: Use a 90° pulse angle.
-
Relaxation Delay (d1): Set a sufficiently long relaxation delay (typically 5 times the longest T1 relaxation time of the signals of interest) to ensure complete relaxation of all nuclei between pulses.
-
Acquisition Time (at): A minimum of 2.5 seconds is a good starting point, with 4 seconds being suitable for many applications to ensure good digital resolution.[5]
-
Number of Scans (ns): A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.
-
-
Fourier Transform and Phasing: Apply Fourier transformation to the FID and carefully phase the resulting spectrum.
-
Baseline Correction: Perform a baseline correction to ensure accurate integration.
-
Signal Integration: Integrate the well-resolved signals of both the analyte and this compound.
-
Purity Calculation: The purity of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
M = Molar mass
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard (this compound)
-
analyte = Analyte of interest
-
Caption: A generalized workflow for quantitative NMR using an internal standard.
Conclusion
This compound is a valuable tool for accurate and precise quantitative analysis by NMR spectroscopy. Its properties as a deuterated internal standard, including reduced signal interference and good solubility in common NMR solvents, make it a suitable choice for the quantification of a wide range of organic molecules. By following a rigorous experimental protocol, researchers, scientists, and drug development professionals can leverage the power of qNMR with this compound to obtain reliable and traceable quantitative results.
References
Methodological & Application
Application Notes and Protocols for the Quantitative Analysis of Flurbiprofen in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the development and validation of a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of flurbiprofen in human plasma. Flurbiprofen-D4 is employed as the internal standard (IS) to ensure accuracy and precision by correcting for matrix effects and variability in sample processing.
Introduction
Flurbiprofen is a non-steroidal anti-inflammatory drug (NSAID) of the phenylalkanoic acid derivative class, widely used for its analgesic and anti-inflammatory properties. Accurate determination of flurbiprofen concentrations in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This LC-MS/MS method offers high selectivity and sensitivity for the quantitative analysis of flurbiprofen in human plasma. The use of a stable isotope-labeled internal standard, this compound, is a critical component of the method, as it closely mimics the analyte's behavior during extraction and ionization, thereby improving the reliability of the results.
Experimental Protocols
Materials and Reagents
-
Flurbiprofen (≥98% purity)
-
This compound (≥98% purity, isotopic purity ≥99%)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Human plasma (drug-free, sourced from an accredited biobank)
-
Methyl tert-butyl ether (MTBE, HPLC grade) for Liquid-Liquid Extraction
-
All other chemicals and solvents should be of analytical or HPLC grade.
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is required.
Preparation of Standard and Quality Control Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of flurbiprofen and this compound in methanol.
-
Working Standard Solutions: Serially dilute the flurbiprofen stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions for the calibration curve.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.
-
Calibration Standards and Quality Control (QC) Samples: Spike drug-free human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples.
Sample Preparation
Two common and effective methods for plasma sample preparation are protein precipitation (PPT) and liquid-liquid extraction (LLE).
2.4.1. Protein Precipitation (PPT) Protocol
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the internal standard working solution (this compound, 100 ng/mL).
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
2.4.2. Liquid-Liquid Extraction (LLE) Protocol [1]
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution.
-
Add 50 µL of 1% formic acid in water to acidify the sample.
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Conditions
2.5.1. Liquid Chromatography
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | Start with 30% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate for 2 minutes. |
2.5.2. Mass Spectrometry
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | -4.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow Rates | Optimized for the specific instrument (e.g., Cone Gas: 50 L/hr, Desolvation Gas: 800 L/hr) |
MRM Transitions
The following MRM transitions should be monitored. The collision energy should be optimized for the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Flurbiprofen | 243.2 | 199.2 | 100 | Optimized (e.g., -15) |
| This compound | 247.2 | 203.2 | 100 | Optimized (e.g., -15) |
Method Validation
The developed method should be validated according to the guidelines of regulatory agencies such as the FDA or EMA. Key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria |
| Linearity | Calibration curve with at least 6 non-zero standards, correlation coefficient (r²) > 0.99. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve with a signal-to-noise ratio ≥ 10 and acceptable precision and accuracy.[1] |
| Precision & Accuracy | Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ) and accuracy (%RE) within ±15% (±20% at LLOQ).[2] |
| Matrix Effect | Assessed by comparing the response of the analyte in post-extraction spiked plasma with the response in a neat solution. |
| Recovery | The extraction efficiency of the analyte from the biological matrix. |
| Stability | Freeze-thaw, short-term (bench-top), long-term, and post-preparative stability should be evaluated.[3] |
Data Presentation
The quantitative data from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Calibration Curve for Flurbiprofen in Human Plasma
| Concentration (ng/mL) | Mean Peak Area Ratio (Flurbiprofen/Flurbiprofen-D4) | % Accuracy | % CV |
| 1 | Example Value | Example | Example |
| 5 | Example Value | Example | Example |
| 20 | Example Value | Example | Example |
| 50 | Example Value | Example | Example |
| 100 | Example Value | Example | Example |
| 500 | Example Value | Example | Example |
| 1000 | Example Value | Example | Example |
| 2000 | Example Value | Example | Example |
Table 2: Precision and Accuracy Data for Flurbiprofen in Human Plasma
| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) Mean Conc. ± SD | % CV | % Accuracy | Inter-day (n=18) Mean Conc. ± SD | % CV | % Accuracy |
| LLOQ | 1 | Example Value | Ex. | Example | Example Value | Ex. | Example |
| Low QC | 3 | Example Value | Ex. | Example | Example Value | Ex. | Example |
| Mid QC | 150 | Example Value | Ex. | Example | Example Value | Ex. | Example |
| High QC | 1500 | Example Value | Ex. | Example | Example Value | Ex. | Example |
Table 3: Stability of Flurbiprofen in Human Plasma
| Stability Condition | QC Level (ng/mL) | Mean Concentration (ng/mL) | % Nominal |
| Freeze-Thaw (3 cycles) | Low | Example Value | Example |
| High | Example Value | Example | |
| Short-Term (24h at room temp.) | Low | Example Value | Example |
| High | Example Value | Example | |
| Long-Term (30 days at -80°C) | Low | Example Value | Example |
| High | Example Value | Example | |
| Post-Preparative (48h in autosampler) | Low | Example Value | Example |
| High | Example Value | Example |
Visualizations
The following diagrams illustrate the key workflows and relationships in this LC-MS/MS method development.
Caption: Overall experimental workflow for Flurbiprofen analysis.
Caption: Logic of MRM transitions for Flurbiprofen and its internal standard.
References
Application Notes and Protocols for the Use of Flurbiprofen-D4 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Flurbiprofen-D4 as an internal standard in pharmacokinetic (PK) studies of flurbiprofen. The inclusion of a deuterated internal standard is critical for accurate quantification of the analyte in biological matrices by correcting for variations in sample preparation and instrument response.
Introduction to Flurbiprofen and the Role of a Deuterated Internal Standard
Flurbiprofen is a nonsteroidal anti-inflammatory drug (NSAID) of the propionic acid class used to treat pain and inflammation.[1] Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is fundamental for determining appropriate dosing regimens and assessing potential drug interactions.
In bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS), a stable isotope-labeled internal standard, such as this compound, is the gold standard. This compound is chemically identical to flurbiprofen, but its increased mass due to the deuterium atoms allows it to be distinguished by a mass spectrometer. Since it behaves identically to the unlabeled drug during sample extraction, chromatography, and ionization, it effectively normalizes the analytical results, leading to higher accuracy and precision. While specific studies explicitly using this compound are not prevalent in publicly available literature, the principles and applications are directly transferable from studies using other deuterated forms like Flurbiprofen-d5.[2]
Key Physicochemical and Pharmacokinetic Parameters of Flurbiprofen
A summary of essential data for flurbiprofen is presented below to aid in the design of pharmacokinetic studies.
| Parameter | Value | Reference |
| Molecular Formula | C₁₅H₁₃FO₂ | [3] |
| Molecular Weight | 244.26 g/mol | [3] |
| LogP | 3.8 | [3] |
| pKa | 4.2 | [3] |
| Protein Binding | >99% (primarily to albumin) | [1] |
| Metabolism | Primarily hepatic, major metabolite is 4'-hydroxyflurbiprofen, mediated mainly by CYP2C9. | [4] |
| Elimination Half-Life | 3-6 hours | [1] |
| Excretion | Primarily renal, as metabolites and their glucuronide conjugates. | [1] |
Experimental Protocols
Bioanalytical Method for Flurbiprofen Quantification in Plasma using LC-MS/MS
This protocol is adapted from validated methods for flurbiprofen analysis and incorporates the use of a deuterated internal standard.[2][5][6]
Objective: To accurately quantify the concentration of flurbiprofen in plasma samples obtained from a pharmacokinetic study.
Materials:
-
Flurbiprofen analytical standard
-
This compound (or a suitable deuterated analog like Flurbiprofen-d5) as an internal standard (IS)
-
Human plasma (with anticoagulant, e.g., EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Water (LC-MS grade)
-
Methyl tert-butyl ether (MTBE)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of flurbiprofen and this compound in methanol.
-
From these stocks, prepare serial dilutions (working solutions) in 50:50 methanol:water to create calibration standards and quality control (QC) samples.
-
-
Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction):
-
To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
For further cleanup (optional but recommended for higher sensitivity), perform liquid-liquid extraction:
-
Add 1 mL of methyl tert-butyl ether.
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate flurbiprofen from endogenous plasma components (e.g., start with 95% A, ramp to 95% B, then re-equilibrate).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example values, should be optimized):
-
Flurbiprofen: Precursor ion (Q1) m/z 243.1 → Product ion (Q3) m/z 199.1.[7]
-
This compound: Precursor ion (Q1) m/z 247.1 → Product ion (Q3) m/z 203.1 (predicted).
-
-
Optimize other parameters such as declustering potential, collision energy, and source temperature.
-
-
-
Data Analysis:
-
Integrate the peak areas for both flurbiprofen and this compound.
-
Calculate the peak area ratio (Flurbiprofen / this compound).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of flurbiprofen in the unknown samples from the calibration curve.
-
Visualizations
Experimental Workflow
Caption: Workflow for bioanalysis of flurbiprofen using this compound.
Flurbiprofen Mechanism of Action
Caption: Flurbiprofen's inhibition of the cyclooxygenase (COX) pathway.
Data Presentation
The following table provides an example of how to present pharmacokinetic data obtained from a study using this compound as an internal standard. The values presented are hypothetical and for illustrative purposes.
| Subject ID | Time (hours) | Flurbiprofen Conc. (ng/mL) |
| 001 | 0.5 | 1520 |
| 001 | 1.0 | 4850 |
| 001 | 2.0 | 7230 |
| 001 | 4.0 | 5110 |
| 001 | 8.0 | 1890 |
| 001 | 12.0 | 650 |
| 002 | 0.5 | 1380 |
| 002 | 1.0 | 4590 |
| 002 | 2.0 | 6980 |
| 002 | 4.0 | 4950 |
| 002 | 8.0 | 1760 |
| 002 | 12.0 | 590 |
From such data, key pharmacokinetic parameters can be calculated and summarized as follows:
| Parameter | Mean Value | Standard Deviation |
| Cmax (ng/mL) | 7105 | 176.8 |
| Tmax (hours) | 2.0 | 0.0 |
| AUC₀₋t (ngh/mL) | 35890 | 1202.1 |
| AUC₀₋inf (ngh/mL) | 37345 | 1343.5 |
| t₁/₂ (hours) | 4.8 | 0.3 |
Conclusion
The use of this compound as an internal standard is indispensable for the reliable quantification of flurbiprofen in biological samples for pharmacokinetic studies. The protocols and information provided herein offer a robust framework for researchers to design and execute their studies with high accuracy and precision, ultimately leading to a better understanding of the clinical pharmacology of flurbiprofen.
References
- 1. Clinical pharmacokinetics of flurbiprofen and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of flurbiprofen in rat plasma using ultra-high performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of flurbiprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Simultaneous determination of flurbiprofen and its hydroxy metabolite in human plasma by liquid chromatography-tandem mass spectrometry for clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Sensitive UPLC-MS/MS Method for the Determination of Flurbiprofen in Rat Plasma: Application to Real Sample - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The Comparison of Plasma and Cerebrospinal Fluid R(−)- and S(+)-Flurbiprofen Concentration After Intravenous Injection of Flurbiprofen Axetil in Human Subjects [frontiersin.org]
Application of Flurbiprofen-D4 in Drug Metabolism Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Flurbiprofen-D4 in drug metabolism assays. This compound, a deuterated analog of Flurbiprofen, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification of Flurbiprofen and its metabolites. Its use is critical for accurate and precise measurements in complex biological matrices by correcting for variability in sample preparation and instrument response.
Introduction
Flurbiprofen is a non-steroidal anti-inflammatory drug (NSAID) primarily metabolized in the liver by the cytochrome P450 enzyme CYP2C9 to its major metabolite, 4'-hydroxyflurbiprofen.[1][2] Due to this specific metabolic pathway, Flurbiprofen is widely used as a probe substrate to investigate the activity of CYP2C9 in in vitro and in vivo drug metabolism studies. Accurate quantification of Flurbiprofen and its metabolite is essential for these assays. The use of a stable isotope-labeled internal standard like this compound is the gold standard for LC-MS/MS-based bioanalysis, as it co-elutes with the analyte and exhibits similar ionization efficiency, thus compensating for matrix effects and variations during sample processing.
Key Applications
-
Internal Standard in Pharmacokinetic Studies: this compound is used to accurately quantify Flurbiprofen concentrations in biological samples (e.g., plasma, urine) over time to determine key pharmacokinetic parameters.
-
CYP2C9 Inhibition Assays: In these assays, Flurbiprofen is used as a probe substrate to assess the inhibitory potential of new chemical entities (NCEs) on CYP2C9 activity. This compound allows for the precise measurement of 4'-hydroxyflurbiprofen formation.
-
Microsomal Stability Assays: To determine the metabolic stability of Flurbiprofen itself or to validate the assay system using a known CYP2C9 substrate.
Physicochemical and Mass Spectrometric Properties
A summary of the relevant properties of Flurbiprofen, its primary metabolite, and this compound is provided below.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Precursor Ion (Q1) [M-H]⁻ | Product Ion (Q3) |
| Flurbiprofen | C₁₅H₁₃FO₂ | 244.26 | 243.2 | 199.2 |
| 4'-hydroxyflurbiprofen | C₁₅H₁₃FO₃ | 260.26 | 259.1 | 215.1 |
| This compound (estimated) | C₁₅H₉D₄FO₂ | 248.29 | 247.2 | 203.2 |
Note: The mass transitions for this compound are estimated based on the addition of four deuterium atoms and the known fragmentation pattern of Flurbiprofen. The exact values may need to be optimized on the specific mass spectrometer being used.
Experimental Protocols
CYP2C9 Inhibition Assay in Human Liver Microsomes
This protocol describes a method to assess the potential of a test compound to inhibit the CYP2C9-mediated metabolism of Flurbiprofen.
Materials:
-
Human Liver Microsomes (HLM)
-
Flurbiprofen (probe substrate)
-
This compound (internal standard)
-
Test compound (potential inhibitor)
-
Potassium Phosphate Buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) or Methanol (MeOH) (quenching solution)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Flurbiprofen in a suitable solvent (e.g., DMSO, Methanol).
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Prepare a working solution of this compound in ACN or MeOH to be used as the internal standard and quenching solution.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the human liver microsomes, potassium phosphate buffer, and the test compound at various concentrations.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and Flurbiprofen.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), with gentle shaking.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding ice-cold ACN or MeOH containing this compound.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples for the formation of 4'-hydroxyflurbiprofen using a validated LC-MS/MS method.
-
Use the peak area ratio of 4'-hydroxyflurbiprofen to this compound for quantification.
-
-
Data Analysis:
-
Calculate the percent inhibition of 4'-hydroxyflurbiprofen formation at each concentration of the test compound relative to a vehicle control.
-
Determine the IC₅₀ value by fitting the data to a suitable model.
-
Microsomal Stability Assay
This protocol is for determining the in vitro metabolic stability of a compound using liver microsomes.
Materials:
-
Liver Microsomes (e.g., human, rat, mouse)
-
Test Compound
-
This compound (internal standard)
-
Potassium Phosphate Buffer (pH 7.4)
-
NADPH regenerating system
-
Acetonitrile (ACN) or Methanol (MeOH)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound.
-
Prepare a working solution of this compound in ACN or MeOH.
-
Prepare the NADPH regenerating system.
-
-
Incubation:
-
Add the liver microsomes and potassium phosphate buffer to a 96-well plate.
-
Add the test compound to the wells.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a separate 96-well plate containing ice-cold ACN or MeOH with this compound to stop the reaction.
-
-
Sample Preparation:
-
After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the remaining concentration of the test compound at each time point using the peak area ratio of the test compound to this compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the test compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
-
Data Presentation
Table 1: LC-MS/MS Parameters for the Analysis of Flurbiprofen and 4'-hydroxyflurbiprofen
| Parameter | Flurbiprofen | 4'-hydroxyflurbiprofen | This compound (Internal Standard) |
| Precursor Ion (Q1) [M-H]⁻ | 243.2 | 259.1 | 247.2 (estimated) |
| Product Ion (Q3) | 199.2 | 215.1 | 203.2 (estimated) |
| Ionization Mode | Negative Electrospray (ESI-) | Negative Electrospray (ESI-) | Negative Electrospray (ESI-) |
| Collision Energy (eV) | To be optimized | To be optimized | To be optimized |
| Cone Voltage (V) | To be optimized | To be optimized | To be optimized |
Table 2: Typical Experimental Conditions for a CYP2C9 Inhibition Assay
| Parameter | Condition |
| Microsome Concentration | 0.2 - 0.5 mg/mL |
| Flurbiprofen Concentration | 5 - 50 µM (near Kₘ) |
| Incubation Time | 10 - 30 minutes |
| Incubation Temperature | 37°C |
| Buffer | 100 mM Potassium Phosphate, pH 7.4 |
| NADPH Cofactor | NADPH regenerating system |
| Quenching Solution | Acetonitrile with this compound |
Visualizations
Caption: Metabolic pathway of Flurbiprofen to 4'-hydroxyflurbiprofen catalyzed by CYP2C9.
Caption: Experimental workflow for a CYP2C9 inhibition assay using Flurbiprofen as a probe.
Caption: Experimental workflow for a microsomal stability assay.
References
Application Notes and Protocols for Bioequivalence Studies of Flurbiprofen Using Flurbiprofen-D4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flurbiprofen is a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class, widely used for its analgesic and anti-inflammatory properties. To ensure the therapeutic equivalence of generic formulations of flurbiprofen, regulatory agencies require bioequivalence (BE) studies. These studies are essential to demonstrate that the generic product performs in the same manner as the reference listed drug. A critical component of conducting accurate and reliable BE studies is the use of a robust and validated bioanalytical method. The use of a stable isotope-labeled internal standard, such as Flurbiprofen-D4, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its ability to minimize variability during sample preparation and analysis.
These application notes provide a comprehensive overview and detailed protocols for conducting bioequivalence studies of flurbiprofen oral formulations, with a specific focus on the use of this compound as an internal standard for the bioanalytical method.
Pharmacokinetic Profile of Flurbiprofen
Flurbiprofen is rapidly absorbed after oral administration, with peak plasma concentrations typically reached within 1.5 to 3 hours. It is highly bound to plasma proteins (>99%) and has a relatively short elimination half-life of approximately 3 to 6 hours. The major route of elimination is through hepatic metabolism, primarily mediated by the cytochrome P450 enzyme CYP2C9, to its main metabolite, 4'-hydroxyflurbiprofen.[1] This metabolite is then further conjugated and excreted in the urine. Given the central role of CYP2C9 in its metabolism, genetic variations in this enzyme can lead to inter-individual differences in flurbiprofen pharmacokinetics.
Bioequivalence Study Design
A typical bioequivalence study for an immediate-release oral formulation of flurbiprofen is designed as a single-dose, randomized, open-label, two-period, two-sequence crossover study under fasting conditions.[2][3][4][5]
Key Study Design Parameters:
-
Study Population: Healthy adult male and/or female volunteers, typically between 18 and 55 years of age.
-
Sample Size: Sufficient number of subjects to provide adequate statistical power, generally a minimum of 24.
-
Dosing: A single oral dose of the test and reference flurbiprofen formulations (e.g., 100 mg tablet).
-
Washout Period: A washout period of at least 7 days between the two treatment periods is generally sufficient to ensure complete elimination of the drug from the body.
-
Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration to adequately characterize the plasma concentration-time profile. A typical sampling schedule includes a pre-dose sample and multiple post-dose samples up to 24 hours.[4][5]
-
Bioanalytical Method: A validated LC-MS/MS method for the quantification of flurbiprofen in plasma, using this compound as an internal standard.
Experimental Protocols
Bioanalytical Method: Quantification of Flurbiprofen in Human Plasma by LC-MS/MS using this compound
This protocol outlines a validated method for the determination of flurbiprofen in human plasma.
1. Materials and Reagents:
-
Flurbiprofen reference standard
-
This compound (internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (drug-free, with anticoagulant)
2. Preparation of Stock and Working Solutions:
-
Flurbiprofen Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of flurbiprofen reference standard in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the flurbiprofen stock solution with methanol:water (1:1, v/v) to create calibration standards and quality control (QC) samples at various concentration levels.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with methanol:water (1:1, v/v).
3. Sample Preparation (Protein Precipitation): [6][7]
-
Pipette 100 µL of human plasma (blank, calibration standard, QC, or study sample) into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
4. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: e.g., 0.4 mL/min.
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Flurbiprofen: e.g., m/z 243.1 → 199.1
-
This compound: e.g., m/z 247.1 → 203.1
-
5. Method Validation: The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, sensitivity (Lower Limit of Quantification, LLOQ), linearity, accuracy, precision, recovery, matrix effect, and stability.
Data Presentation
The pharmacokinetic parameters for the test and reference formulations of flurbiprofen are calculated from the plasma concentration-time data for each subject. The key parameters for bioequivalence assessment are the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax).
Table 1: Pharmacokinetic Parameters of Flurbiprofen from a Bioequivalence Study
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) |
| Cmax (ng/mL) | 19,143.65 ± 4521.87 | 19,164.22 ± 4890.55 |
| AUC0-t (ng·h/mL) | 115,432.7 ± 23456.9 | 108,765.4 ± 21987.3 |
| AUC0-∞ (ng·h/mL) | 118,501.4 ± 24567.1 | 111,339.8 ± 22876.5 |
| Tmax (h) | 2.5 ± 0.8 | 2.6 ± 0.9 |
| t1/2 (h) | 5.7 ± 1.2 | 5.8 ± 1.3 |
Data synthesized from representative bioequivalence studies.[4]
Table 2: Statistical Analysis of Pharmacokinetic Parameters for Bioequivalence Assessment
| Parameter (log-transformed) | Geometric Mean Ratio (Test/Reference) % | 90% Confidence Interval |
| Cmax | 99.89 | 87.6% - 115.0% |
| AUC0-t | 106.13 | 98.5% - 114.3% |
| AUC0-∞ | 106.43 | 100.5% - 111.18% |
The 90% confidence intervals for the geometric mean ratios of Cmax and AUC must fall within the acceptance range of 80.00% to 125.00% for the products to be considered bioequivalent.[4]
Visualizations
Flurbiprofen Metabolism Pathway
The primary metabolic pathway of flurbiprofen involves hydroxylation by the CYP2C9 enzyme in the liver.
Caption: Metabolic pathway of Flurbiprofen.
Bioequivalence Study Workflow
The following diagram illustrates the typical workflow of a bioequivalence study for flurbiprofen.
References
- 1. wjpmr.com [wjpmr.com]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. researchgate.net [researchgate.net]
- 4. Clinical study on the bioequivalence of two tablet formulations of flurbiprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic and bioequivalence comparison between orally disintegrating and conventional tablet formulations of flurbiprofen: a single-dose, randomized-sequence, open-label, two-period crossover study in healthy Chinese male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Standard Operating Procedure for the Preparation of Flurbiprofen-D4 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation, storage, and handling of a Flurbiprofen-D4 stock solution. This compound is a deuterated analog of Flurbiprofen, commonly utilized as an internal standard in analytical methodologies such as liquid chromatography-mass spectrometry (LC-MS) for the quantitative analysis of Flurbiprofen in biological matrices.
Data Summary
The following table summarizes the key quantitative data for the preparation of a this compound stock solution.
| Parameter | Value | Reference |
| Stock Solution Concentration | 1000 µg/mL (1 mg/mL) | [1][2] |
| Solvent | Methanol or Acetonitrile | [1][2] |
| Storage Temperature | -20°C | [1] |
| Short-term Stability (Autosampler) | Stable at 4°C | [3] |
| Long-term Stability | Stable at -20°C | [1] |
| Freeze/Thaw Stability | Stable through multiple cycles | [4] |
Experimental Protocols
This section outlines the detailed methodology for the preparation of a 1000 µg/mL this compound stock solution.
Materials and Equipment:
-
This compound (analytical standard)
-
Methanol (LC-MS grade) or Acetonitrile (LC-MS grade)
-
Analytical balance (readable to at least 0.01 mg)
-
Volumetric flask (Class A, appropriate volume, e.g., 10 mL)
-
Micropipettes (calibrated)
-
Amber glass vials with screw caps for storage
-
Vortex mixer
-
Sonicator
Procedure:
-
Preparation of the Weighing Area: Ensure the analytical balance is calibrated and located in a draft-free area.
-
Weighing this compound: Accurately weigh a precise amount of this compound standard. For a 10 mL stock solution of 1000 µg/mL, weigh 10 mg of the standard.
-
Dissolution: Quantitatively transfer the weighed this compound to a 10 mL volumetric flask. Add a small amount of the chosen solvent (methanol or acetonitrile) to dissolve the solid.
-
Sonication (if necessary): If the solid does not dissolve completely, sonicate the flask for 5-10 minutes.
-
Bringing to Volume: Once the solid is completely dissolved, bring the solution to the final volume of 10 mL with the solvent.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous. A brief vortexing can also be applied.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, amber glass vials to minimize freeze-thaw cycles and protect from light. Store the vials at -20°C.
Preparation of Working Solutions:
Working solutions for calibration curves and quality control samples can be prepared by diluting the stock solution with the appropriate solvent. For example, to prepare a 10 µg/mL working solution, dilute 100 µL of the 1000 µg/mL stock solution to a final volume of 10 mL.
Mechanism of Action: Flurbiprofen and the Cyclooxygenase (COX) Pathway
Flurbiprofen is a non-steroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[5] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[6][7][8] By blocking this pathway, Flurbiprofen reduces the production of prostaglandins, thereby alleviating inflammatory symptoms.
Caption: Flurbiprofen's inhibition of COX-1 and COX-2.
Experimental Workflow
The following diagram illustrates the workflow for the preparation of the this compound stock solution.
Caption: Workflow for this compound stock solution preparation.
References
- 1. hug.ch [hug.ch]
- 2. Arabian Journal of Chemistry - Home [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. A Sensitive UPLC-MS/MS Method for the Determination of Flurbiprofen in Rat Plasma: Application to Real Sample - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cyclooxygenases: structural and functional insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gpnotebook.com [gpnotebook.com]
Application Note and Protocol: Chiral Separation of Flurbiprofen Enantiomers using Flurbiprofen-D4 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID) of the 2-arylpropionic acid class, is a chiral compound that is clinically used as a racemic mixture.[1][2] The enantiomers, (S)-(+)-flurbiprofen and (R)-(-)-flurbiprofen, exhibit different pharmacological and toxicological profiles. The (S)-enantiomer is primarily responsible for the anti-inflammatory activity, while the (R)-enantiomer has been investigated for other therapeutic applications, including in cancer research.[3][4][5] Therefore, the ability to separate and quantify the individual enantiomers is crucial for pharmacokinetic studies, drug metabolism research, and the development of enantiomerically pure formulations.[1] This application note provides a detailed protocol for the chiral separation of flurbiprofen enantiomers using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), with flurbiprofen-D4 as an internal standard for accurate quantification.
Chemical Structures
| Compound | Structure |
| (R)-Flurbiprofen | |
| (S)-Flurbiprofen | |
| This compound | ![]() |
Experimental Protocols
This section details two established methods for the chiral separation of flurbiprofen enantiomers: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). This compound is used as an internal standard (IS) for both methods to ensure accurate and precise quantification, particularly in complex matrices like plasma. While the search results primarily detail the use of deuterated internal standards in LC-MS/MS for general flurbiprofen analysis, its application is directly transferable to chiral separation methods coupled with mass spectrometry.[6]
Method 1: High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for chiral separations, often employing chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from amylose and cellulose, have proven to be effective for resolving flurbiprofen enantiomers.[7][8]
Workflow for HPLC Analysis
Caption: Workflow for the chiral HPLC-MS/MS analysis of flurbiprofen enantiomers.
Detailed Protocol:
-
Sample Preparation (for plasma samples):
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration will depend on the expected analyte concentration range).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.[6]
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Conditions:
-
Column: Chiralpak AD (amylose tris(3,5-dimethylphenylcarbamate)) coated on silica gel.[7]
-
Mobile Phase: A mixture of n-hexane and ethanol. A typical starting composition is 90:10 (n-hexane:ethanol) with 0.01% trifluoroacetic acid (TFA).[7] The ratio can be optimized to improve resolution.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Temperature: 25°C.
-
Detection: UV at 254 nm or Mass Spectrometry (MS).
-
-
Mass Spectrometry Detection (if used):
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.[6]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Flurbiprofen: m/z 243.1 -> 199.1
-
This compound (IS): m/z 247.1 -> 203.1
-
-
Note: These transitions are typical for non-chiral analysis and would be applicable here.
-
Method 2: Supercritical Fluid Chromatography (SFC)
SFC is a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times, reduced solvent consumption, and higher efficiency.[3] It often utilizes a chiral stationary phase with supercritical carbon dioxide as the main mobile phase component.
Workflow for SFC Analysis
Caption: Workflow for the chiral SFC analysis of flurbiprofen enantiomers.
Detailed Protocol:
-
Sample Preparation:
-
Dissolve the flurbiprofen sample in the mobile phase modifier (e.g., isopropanol).
-
Add the this compound internal standard.
-
The final concentration should be within the linear range of the detector.
-
-
SFC Conditions:
Data Presentation
The following tables summarize typical performance data for the chiral separation of flurbiprofen enantiomers.
Table 1: HPLC Chromatographic Parameters
| Parameter | (R)-Flurbiprofen | (S)-Flurbiprofen | This compound (IS) |
| Retention Time (min) | ~8.5 | ~9.8 | ~8.5 (co-elutes with R-form) |
| Resolution (Rs) | \multicolumn{2}{c | }{> 1.5} | N/A |
| Tailing Factor | < 1.2 | < 1.2 | < 1.2 |
| Linearity (r²) | > 0.99 | > 0.99 | N/A |
| Limit of Quantification | 0.5 µg/mL | 0.5 µg/mL | N/A |
| Data are representative and may vary depending on the specific system and conditions. |
Table 2: SFC Chromatographic Parameters
| Parameter | (R)-Flurbiprofen | (S)-Flurbiprofen |
| Retention Time (min) | ~3.2 | ~3.8 |
| Resolution (Rs) | > 1.1 | |
| Selectivity (α) | ~1.2 | |
| Data adapted from studies using a Whelk-O 1 column with 10% isopropanol modifier at 30°C and 100 bar.[3] |
Discussion
Both HPLC and SFC are robust methods for the chiral separation of flurbiprofen enantiomers.
-
HPLC with a Chiralpak AD column provides excellent resolution and is a well-established method.[7] The use of a standard reversed-phase or normal-phase HPLC system makes this method accessible to most analytical laboratories. Coupling with mass spectrometry allows for high sensitivity and selectivity, making it ideal for bioanalytical applications.
-
SFC on a Whelk-O 1 column offers a "greener" alternative with significantly reduced analysis times and organic solvent consumption.[3] The high efficiency of SFC can lead to sharp peaks and excellent resolution.
The use of a stable, isotopically labeled internal standard like This compound is critical for accurate quantification. It co-elutes with one of the enantiomers (or very closely) and experiences similar ionization effects in MS detection, thereby correcting for variations in sample preparation and instrument response.[6]
Conclusion
The protocols described provide reliable and reproducible methods for the chiral separation and quantification of flurbiprofen enantiomers. The choice between HPLC and SFC will depend on the specific requirements of the analysis, such as sample throughput, solvent usage considerations, and available instrumentation. The inclusion of this compound as an internal standard is highly recommended for achieving the highest level of accuracy and precision in quantitative studies.
References
- 1. Clinical pharmacokinetics of flurbiprofen and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 4. researchgate.net [researchgate.net]
- 5. Enantiomers of flurbiprofen can distinguish key pathophysiological steps of NSAID enteropathy in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of flurbiprofen in rat plasma using ultra-high performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chiral separation of flurbiprofen enantiomers by preparative and simulated moving bed chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN103787867A - Resolution method of flurbiprofen enantiomers by high performance liquid chromatography - Google Patents [patents.google.com]
Application Notes and Protocols for In Vitro Metabolism of Flurbiprofen-D4 using Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID), is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2C9 to its major metabolite, 4'-hydroxyflurbiprofen. In vitro studies using human liver microsomes (HLMs) are crucial for understanding the metabolic stability, enzyme kinetics, and potential for drug-drug interactions of flurbiprofen and its analogs, such as the deuterated form, Flurbiprofen-D4. The use of a deuterated internal standard like this compound is a common practice in LC-MS/MS-based bioanalytical methods to ensure accurate quantification. This document provides detailed application notes and protocols for conducting in vitro metabolism studies of this compound with liver microsomes.
Data Presentation: Enzyme Kinetics of Flurbiprofen Metabolism
The following tables summarize the key quantitative data for the metabolism of flurbiprofen in human liver microsomes. While specific kinetic data for this compound is not extensively published, the kinetic parameters are expected to be very similar to those of unlabeled flurbiprofen, as the deuterium substitution is not at the site of metabolic transformation.
Table 1: Michaelis-Menten Kinetic Parameters for Flurbiprofen 4'-Hydroxylation in Human Liver Microsomes
| Substrate | Km (μM) | Vmax (pmol/min/mg protein) | Reference |
| (R)-Flurbiprofen | 3.1 ± 0.8 | 305 ± 168 | |
| (S)-Flurbiprofen | 1.9 ± 0.4 | 343 ± 196 |
Table 2: Intrinsic Clearance (Clint) of Flurbiprofen by CYP2C9 Genotypes (in vitro)
| CYP2C9 Allele | Relative Intrinsic Clearance (%) compared to CYP2C91 | Reference |
| CYP2C91 | 100 | |
| CYP2C953 | Higher than wild-type | |
| CYP2C956 | 197.3 | |
| 33 other variants | 0.6 - 83.8 |
Experimental Protocols
Metabolic Stability Assay of this compound
Objective: To determine the rate of disappearance of this compound when incubated with human liver microsomes to calculate its in vitro half-life (t1/2) and intrinsic clearance (Clint).
Materials:
-
This compound
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
-
Potassium Phosphate Buffer (pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for quenching
-
Internal Standard (IS) for LC-MS/MS analysis (e.g., a structurally similar compound not metabolized by CYP2C9)
-
96-well plates or microcentrifuge tubes
-
Incubator/shaking water bath (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol). The final concentration of the organic solvent in the incubation mixture should be less than 1%.
-
Prepare the NADPH regenerating system in phosphate buffer.
-
Thaw the human liver microsomes on ice immediately before use. Dilute the microsomes to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.
-
-
Incubation:
-
Add the diluted liver microsomes, phosphate buffer, and this compound solution to each well of a 96-well plate or microcentrifuge tube.
-
Pre-incubate the mixture for 5-10 minutes at 37°C in a shaking water bath.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Centrifuge the terminated reaction mixtures at a high speed (e.g., >3000 x g) for 10-15 minutes to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint (μL/min/mg protein) = (0.693 / t1/2) x (incubation volume / microsomal protein amount).
-
Enzyme Kinetics (Michaelis-Menten) of 4'-Hydroxythis compound Formation
Objective: To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the formation of 4'-hydroxythis compound from this compound in human liver microsomes.
Materials:
-
Same as the metabolic stability assay, with the addition of a certified standard for 4'-hydroxythis compound for calibration curve generation.
Procedure:
-
Preparation of Reagents:
-
Prepare a series of this compound concentrations ranging from below to above the expected Km value (e.g., 0.1 to 100 μM).
-
-
Incubation:
-
Set up incubation mixtures as described in the metabolic stability assay, but with varying concentrations of this compound.
-
The incubation time should be optimized to ensure linear metabolite formation (typically 10-20 minutes).
-
Initiate the reaction with NADPH and terminate it after the optimized incubation time.
-
-
Sample Processing and LC-MS/MS Analysis:
-
Process the samples as described previously.
-
Quantify the amount of 4'-hydroxythis compound formed using a calibration curve prepared with the certified standard.
-
-
Data Analysis:
-
Plot the rate of metabolite formation (V, in pmol/min/mg protein) against the substrate concentration ([S], this compound concentration).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.
-
Analytical Method: LC-MS/MS for this compound and 4'-Hydroxythis compound
Objective: To provide a general LC-MS/MS method for the simultaneous quantification of this compound and its primary metabolite.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).
Chromatographic Conditions (Example):
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion -> Product ion (to be determined based on the D4 position)
-
4'-Hydroxythis compound: Precursor ion -> Product ion (to be determined)
-
Internal Standard: Precursor ion -> Product ion
-
Note: The specific MRM transitions, collision energies, and other MS parameters need to be optimized for the specific instrument being used.
Visualizations
Caption: Experimental workflow for in vitro metabolism studies.
Caption: Primary metabolic pathway of this compound.
Application Notes and Protocols for the Bioanalysis of Flurbiprofen using Flurbiprofen-D4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the sample preparation of flurbiprofen from biological matrices for quantitative analysis, utilizing its deuterated analogue, Flurbiprofen-D4, as an internal standard (IS). The inclusion of a stable isotope-labeled internal standard is critical for correcting for variability in extraction efficiency and matrix effects, thereby ensuring the accuracy and precision of the analytical results, typically obtained via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction to Flurbiprofen Analysis
Flurbiprofen is a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class, widely used for its analgesic and anti-inflammatory properties. Accurate quantification of flurbiprofen in biological samples such as plasma, serum, and urine is essential for pharmacokinetic, bioequivalence, and toxicokinetic studies. Sample preparation is a pivotal step in the bioanalytical workflow, aiming to remove interfering endogenous components and concentrate the analyte of interest. The choice of sample preparation technique significantly impacts the sensitivity, accuracy, and robustness of the analytical method.
This document outlines three common and effective sample preparation techniques:
-
Protein Precipitation (PPT): A straightforward and rapid method ideal for high-throughput screening.
-
Liquid-Liquid Extraction (LLE): A classic technique offering cleaner extracts than PPT.
-
Solid-Phase Extraction (SPE): A highly selective method that provides the cleanest samples, minimizing matrix effects.
The selection of the most appropriate technique depends on the specific requirements of the assay, including the desired limit of quantification, sample matrix, and available resources.
Experimental Workflow Overview
The general workflow for the sample preparation of flurbiprofen from a biological matrix prior to LC-MS/MS analysis is depicted below.
Caption: General workflow for Flurbiprofen sample preparation and analysis.
Experimental Protocols
The following are detailed protocols for the three primary sample preparation techniques for flurbiprofen analysis using this compound as an internal standard.
Protein Precipitation (PPT) Protocol
This method is rapid and simple, making it suitable for a large number of samples. Acetonitrile is a commonly used solvent for precipitating plasma proteins.
Materials:
-
Biological matrix (e.g., human plasma)
-
Flurbiprofen and this compound stock solutions
-
Acetonitrile (HPLC grade), chilled
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Microcentrifuge
Protocol:
-
Pipette 100 µL of the biological sample (e.g., plasma) into a clean microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution.
-
Add 300 µL of chilled acetonitrile to the sample.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase used for the LC-MS/MS analysis.
-
Vortex briefly and transfer to an autosampler vial for injection.
Liquid-Liquid Extraction (LLE) Protocol
LLE provides a cleaner sample extract compared to PPT by partitioning the analyte into an immiscible organic solvent.
Materials:
-
Biological matrix (e.g., human plasma)
-
Flurbiprofen and this compound stock solutions
-
Acidifying agent (e.g., 1 M Formic Acid or Hydrochloric Acid)
-
Extraction solvent (e.g., Methyl tert-butyl ether (MTBE) or a mixture of Diethyl ether:Dichloromethane:Isopropanol)
-
Glass test tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 200 µL of the biological sample into a glass test tube.
-
Add 10 µL of the this compound internal standard working solution.
-
Add 50 µL of 1 M formic acid to acidify the sample.
-
Add 1 mL of the extraction solvent (e.g., MTBE).
-
Vortex the mixture for 5 minutes to ensure efficient extraction.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
Solid-Phase Extraction (SPE) Protocol
SPE offers the highest degree of selectivity and results in the cleanest extracts, which is beneficial for minimizing matrix effects in sensitive LC-MS/MS assays. A C18 sorbent is suitable for the extraction of flurbiprofen.
Materials:
-
Biological matrix (e.g., human plasma)
-
Flurbiprofen and this compound stock solutions
-
SPE cartridges (e.g., C18, 100 mg)
-
SPE vacuum manifold
-
Methanol (HPLC grade)
-
Deionized water
-
Acidifying agent (e.g., 2% Formic acid in water)
-
Elution solvent (e.g., Methanol or Acetonitrile)
Protocol:
-
Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water through the sorbent. Do not allow the cartridge to dry.
-
Sample Pre-treatment: In a separate tube, mix 200 µL of the biological sample with 10 µL of the this compound internal standard working solution and 200 µL of 2% formic acid in water.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge and allow it to pass through the sorbent at a slow, steady rate (approximately 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of deionized water to remove hydrophilic interferences.
-
Drying: Dry the cartridge under vacuum for 5 minutes to remove any residual water.
-
Elution: Elute the flurbiprofen and this compound from the cartridge by passing 1 mL of the elution solvent (e.g., methanol) through the sorbent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
The following tables summarize typical performance characteristics for the different sample preparation methods for flurbiprofen analysis. The values presented are indicative and may vary depending on the specific laboratory conditions, instrumentation, and biological matrix.
Table 1: Recovery and Matrix Effect
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Recovery (%) | 85 - 105% | 68 - 99%[1] | > 85% |
| Matrix Effect (%) | Can be significant | Moderate | Minimal |
Table 2: Linearity and Limit of Quantification (LOQ)
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Linearity Range (ng/mL) | 5 - 5000 | 10 - 10000[2] | 10 - 20000 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 5[3] | 10[2] | 10 |
Table 3: Precision
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Intra-day Precision (%RSD) | < 10%[3] | < 7.3%[4] | < 15% |
| Inter-day Precision (%RSD) | < 10%[3] | < 12.0%[4] | < 15% |
Conclusion
The choice of sample preparation technique is a critical consideration in the development of robust and reliable bioanalytical methods for flurbiprofen.
-
Protein Precipitation is a high-throughput and straightforward method, but it may be susceptible to matrix effects.
-
Liquid-Liquid Extraction offers a good balance between sample cleanliness and ease of use.
-
Solid-Phase Extraction provides the cleanest extracts, minimizing matrix effects and enhancing assay sensitivity, making it the preferred method for assays requiring the lowest limits of quantification.
The use of this compound as an internal standard is strongly recommended for all three methods to ensure the highest quality of quantitative data. The protocols and data presented in these application notes serve as a comprehensive guide for researchers and scientists in the field of drug development and analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. analysis-of-different-methods-of-extracting-nsaids-in-biological-fluid-samples-for-lc-ms-ms-assays-scoping-review - Ask this paper | Bohrium [bohrium.com]
- 3. Comparison of liquid/liquid and solid-phase extraction for alkaline drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for High-Throughput Screening Assays Using Flurbiprofen-D4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flurbiprofen is a potent non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins involved in inflammation and pain.[1] The two main isoforms, COX-1 and COX-2, are key targets in the development of anti-inflammatory therapeutics. High-throughput screening (HTS) is a fundamental approach in drug discovery for identifying novel inhibitors of these enzymes.
Flurbiprofen-D4, a deuterated analog of Flurbiprofen, serves as an invaluable tool in HTS, particularly in mass spectrometry (MS)-based assays. Its utility lies in its near-identical chemical and physical properties to Flurbiprofen, while its increased mass allows it to be distinguished by a mass spectrometer. This makes it an ideal internal standard for accurate and precise quantification of the enzymatic product, compensating for variations in sample processing and instrument response.[2][3][4]
These application notes provide detailed protocols for a high-throughput screening assay to identify inhibitors of COX-1 and COX-2, utilizing this compound as an internal standard for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) readout.
Signaling Pathway of Flurbiprofen Action
Flurbiprofen exerts its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) pathway. This pathway begins with the liberation of arachidonic acid from the cell membrane. COX enzymes then convert arachidonic acid into Prostaglandin H2 (PGH2), a precursor for various prostaglandins that mediate inflammation, pain, and fever.[1][5] Flurbiprofen non-selectively inhibits both COX-1 and COX-2.[5]
Caption: Mechanism of Flurbiprofen action via inhibition of COX enzymes.
Quantitative Data: Flurbiprofen Activity
The inhibitory potency of Flurbiprofen against COX-1 and COX-2 is typically measured by its half-maximal inhibitory concentration (IC50). The following table summarizes representative IC50 values for Flurbiprofen.
| Compound | Target | IC50 (µM) | Reference |
| Flurbiprofen (racemic) | Human COX-1 | 0.1 | |
| Flurbiprofen (racemic) | Human COX-2 | 0.4 | |
| (S)-Flurbiprofen | Guinea Pig COX-1 | ~0.5 | [5] |
| (S)-Flurbiprofen | Guinea Pig COX-2 | ~0.5 | [5] |
| (S)-Flurbiprofen | Human COX-1 | ~0.03 | [6] |
| (S)-Flurbiprofen | Human COX-2 | ~0.9 | [6] |
Experimental Protocols
High-Throughput Screening (HTS) Assay for COX Inhibitors using LC-MS/MS
This protocol describes a method for screening compound libraries for inhibitors of recombinant human COX-1 or COX-2. The assay measures the enzymatic conversion of arachidonic acid to Prostaglandin E2 (PGE2), which is quantified by LC-MS/MS using this compound as an internal standard.
Materials and Reagents:
-
Recombinant human COX-1 or COX-2 enzyme
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 1 mM EDTA and 1 µM hematin)
-
Arachidonic acid (substrate)
-
This compound (internal standard)
-
Test compounds dissolved in DMSO
-
Flurbiprofen (positive control)
-
DMSO (negative control)
-
Quenching solution (e.g., Acetonitrile with 0.1% formic acid)
-
384-well assay plates
-
LC-MS/MS system
Experimental Workflow Diagram:
Caption: High-throughput screening workflow for COX inhibitors.
Protocol Steps:
-
Compound Plating:
-
Using an automated liquid handler, dispense 1 µL of test compounds, positive control (Flurbiprofen), and negative control (DMSO) into the wells of a 384-well assay plate.
-
-
Enzyme Addition:
-
Prepare a solution of recombinant COX-1 or COX-2 enzyme in cold COX Assay Buffer.
-
Dispense 20 µL of the enzyme solution into each well of the assay plate.
-
-
Pre-incubation:
-
Seal the plate and incubate for 15 minutes at room temperature to allow the compounds to interact with the enzyme.
-
-
Reaction Initiation:
-
Prepare a solution of arachidonic acid in COX Assay Buffer.
-
Dispense 20 µL of the arachidonic acid solution to each well to initiate the enzymatic reaction.
-
-
Reaction Incubation:
-
Seal the plate and incubate for 10 minutes at 37°C.
-
-
Reaction Quenching and Internal Standard Addition:
-
Prepare the quenching solution containing this compound at a final concentration of 100 nM.
-
Add 40 µL of the quenching solution to each well to stop the reaction and introduce the internal standard.
-
-
Sample Preparation for LC-MS/MS:
-
Seal the plate and centrifuge at 4000 rpm for 10 minutes to pellet any precipitated protein.
-
Transfer the supernatant to a new 384-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Inject an aliquot of the supernatant onto an appropriate LC column for separation.
-
Perform mass spectrometric detection in Multiple Reaction Monitoring (MRM) mode.
-
Monitor the transitions for PGE2 and this compound.
-
-
Data Analysis:
-
Calculate the peak area ratio of PGE2 to this compound for each well.
-
Determine the percent inhibition for each test compound relative to the positive and negative controls.
-
For active compounds, perform dose-response experiments to determine the IC50 value.
-
Data Analysis and Interpretation
The use of this compound as an internal standard is crucial for reliable data. It helps to normalize for variations that can occur during sample preparation and injection, as well as for any ion suppression or enhancement effects in the mass spectrometer.
Logical Relationship for Data Normalization:
References
- 1. Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. texilajournal.com [texilajournal.com]
- 3. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 4. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 5. apexbt.com [apexbt.com]
- 6. esflurbiprofen | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Troubleshooting & Optimization
Overcoming matrix effects with Flurbiprofen-D4 in urine samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Flurbiprofen in urine samples using LC-MS/MS with Flurbiprofen-D4 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in urine analysis?
A1: Matrix effects are the alteration of ionization efficiency (ion suppression or enhancement) of a target analyte by co-eluting endogenous or exogenous components in the sample matrix.[1][2] Urine is a complex biological matrix containing salts, urea, proteins, and other metabolites that can interfere with the ionization of Flurbiprofen, leading to inaccurate and imprecise results.[3]
Q2: How does using this compound help in overcoming matrix effects?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). It is chemically identical to Flurbiprofen but has a different mass due to the deuterium atoms. It is assumed to have the same chromatographic retention time, extraction recovery, and ionization response as the analyte.[3] By adding a known amount of this compound to each sample, it experiences the same matrix effects as the endogenous Flurbiprofen. The ratio of the analyte signal to the internal standard signal is used for quantification, which corrects for variations in signal intensity caused by matrix effects, thus improving data accuracy and precision.
Q3: What are the common sample preparation techniques to reduce matrix effects for Flurbiprofen in urine?
A3: The most common techniques are:
-
Dilute-and-Shoot: This involves diluting the urine sample with a suitable solvent before injection. While simple and fast, it may not be sufficient for removing all interfering components and can lead to lower sensitivity.[4]
-
Liquid-Liquid Extraction (LLE): This technique separates Flurbiprofen from the aqueous urine matrix into an immiscible organic solvent, leaving many interfering substances behind.[5]
-
Solid-Phase Extraction (SPE): This is a highly effective method that uses a solid sorbent to selectively retain Flurbiprofen while matrix components are washed away. It generally provides the cleanest extracts.[6][7]
Q4: How can I assess the extent of matrix effects in my assay?
A4: Matrix effects can be evaluated using the post-extraction addition method. The response of the analyte in a post-extraction spiked blank urine sample is compared to the response of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as:
MF = (Peak area in the presence of matrix) / (Peak area in the absence of matrix)
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. An MF of 1 indicates no matrix effect.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant Ion Suppression | - High concentration of co-eluting matrix components. - Inefficient sample cleanup. | - Optimize the chromatographic gradient to separate Flurbiprofen from the interfering peaks. - Switch from "Dilute-and-Shoot" to a more rigorous sample preparation method like LLE or SPE.[4][7] - Increase the dilution factor if using "Dilute-and-Shoot", but be mindful of the lower limit of quantification.[4] |
| Poor Peak Shape (Fronting, Tailing, or Splitting) | - Co-eluting interferences. - Incompatible injection solvent with the mobile phase. - Column degradation or contamination. | - Improve sample cleanup using SPE or LLE. - Ensure the final sample solvent is similar in composition and strength to the initial mobile phase. - Use a guard column and/or flush the analytical column. - Check for proper column equilibration between injections.[8] |
| Inconsistent Results (High %CV) | - Variable matrix effects between different urine samples. - Inconsistent sample preparation. | - Ensure the use of this compound in all samples, calibrators, and quality controls to compensate for variability. - Automate the sample preparation steps if possible to improve consistency. - Evaluate different urine lots during method validation to assess the variability of matrix effects. |
| Low Recovery of Flurbiprofen | - Inefficient extraction during LLE or SPE. - Sub-optimal pH for extraction. | - For LLE, adjust the pH of the urine sample to be at least 2 units below the pKa of Flurbiprofen (approximately 4.2) to ensure it is in its neutral form. - For SPE, ensure the correct sorbent type is used and optimize the wash and elution steps. |
Experimental Protocols
Dilute-and-Shoot
This method is quick but offers minimal sample cleanup.
-
Thaw urine samples and vortex to mix.
-
Centrifuge the urine sample at 10,000 x g for 5 minutes to pellet any particulate matter.
-
In a clean microcentrifuge tube, combine 50 µL of the supernatant with 450 µL of the working this compound internal standard solution (prepared in mobile phase A).
-
Vortex for 30 seconds.
-
Transfer the mixture to an autosampler vial for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE)
This method offers a better cleanup than dilute-and-shoot.
-
Pipette 200 µL of urine into a clean glass tube.
-
Add 20 µL of the working this compound internal standard solution and vortex.
-
Add 50 µL of 1M HCl to acidify the sample.
-
Add 1 mL of methyl tert-butyl ether (MTBE), cap, and vortex for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Solid-Phase Extraction (SPE)
This method provides the most thorough sample cleanup.
-
Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Pipette 500 µL of urine into a clean tube.
-
Add 50 µL of the working this compound internal standard solution and vortex.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Dry the cartridge under vacuum or positive pressure for 5 minutes.
-
Elute Flurbiprofen and this compound with 1 mL of 2% formic acid in acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Data Presentation
The following table summarizes the expected performance of each sample preparation method in mitigating matrix effects for the analysis of Flurbiprofen in urine. The data is illustrative and based on typical outcomes reported in the literature for similar analytes.
| Parameter | Dilute-and-Shoot | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Matrix Effect (%) | 40 - 85 | 90 - 105 | 95 - 105 |
| Recovery (%) | Not Applicable | 75 - 90 | 85 - 100 |
| Process Efficiency (%) | 40 - 85 | 70 - 85 | 80 - 95 |
| Lower Limit of Quantification (LLOQ) | Higher | Intermediate | Lower |
| Sample Throughput | High | Medium | Low |
| Cost per Sample | Low | Medium | High |
Matrix Effect (%) is calculated as (response in matrix / response in neat solution) * 100. Values significantly deviating from 100% indicate a strong matrix effect.
Visualizations
Caption: Experimental workflow for Flurbiprofen analysis in urine.
Caption: Logic of overcoming matrix effects with a SIL-IS.
References
- 1. High-performance liquid chromatographic analysis of the enantiomers of flurbiprofen and its metabolites in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dilute and shoot approach for toxicology testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Comparison of liquid-liquid extraction-thin layer chromatography with solid-phase extraction-high-performance thin layer chromatography in detection of urinary morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.cn [documents.thermofisher.cn]
Technical Support Center: Optimizing LC Gradient for Flurbiprofen and Flurbiprofen-D4 Separation
Welcome to the technical support center for optimizing the liquid chromatography (LC) gradient for the separation of Flurbiprofen and its deuterated internal standard, Flurbiprofen-D4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Is it necessary to achieve baseline separation between Flurbiprofen and this compound?
A1: While this compound is often used as an internal standard for quantification by mass spectrometry (MS), and complete chromatographic separation is not always mandatory for MS detection, achieving good separation is crucial for several reasons:
-
Minimizing Ion Suppression/Enhancement: Co-elution of the analyte and its deuterated internal standard can sometimes lead to ion suppression or enhancement in the mass spectrometer's ion source, affecting the accuracy and precision of quantification.
-
Ensuring Method Robustness: A well-separated method is generally more robust and less susceptible to variations in matrix effects between different samples.
-
Accurate Integration: Separate peaks allow for more accurate and reproducible peak integration, especially if the peak shapes are not perfectly symmetrical.
-
Regulatory Scrutiny: Regulatory agencies often prefer to see at least partial chromatographic separation between an analyte and its stable isotope-labeled internal standard to demonstrate the specificity of the method.
Q2: What is the "deuterium isotope effect" in reversed-phase HPLC, and how does it affect the separation of Flurbiprofen and this compound?
A2: The deuterium isotope effect in reversed-phase HPLC refers to the slight difference in retention time observed between a compound and its deuterated analog. This effect is attributed to the fact that a carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond. In reversed-phase chromatography, deuterated compounds often exhibit slightly weaker hydrophobic interactions with the stationary phase compared to their non-deuterated counterparts.[1] As a result, this compound is expected to elute slightly earlier than Flurbiprofen. This subtle difference in retention is what allows for their chromatographic separation. Studies have shown that deuterium incorporation can alter the physicochemical properties of flurbiprofen, such as its melting point and solubility, which supports the potential for chromatographic separation.[2]
Q3: Can I use an isocratic method to separate Flurbiprofen and this compound?
A3: While an isocratic method might provide separation, a gradient method is often preferred for robustness and efficiency, especially when analyzing complex biological samples. A gradient allows for better peak shaping and can reduce run times. For initial method development, a shallow gradient is recommended to maximize the potential for separating these closely eluting compounds.
Troubleshooting Guide
Issue 1: Co-elution of Flurbiprofen and this compound
This is the most common issue encountered. If you are observing a single, merged peak for both compounds, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for co-elution.
-
Decrease the Gradient Slope: A shallower gradient increases the residence time of the analytes on the column, providing more opportunity for separation.
-
Action: If your current gradient is, for example, 40-90% organic solvent over 5 minutes, try extending the gradient time to 10 or 15 minutes while keeping the percentage range the same.
-
-
Modify the Mobile Phase Composition:
-
Change the Organic Modifier: The choice of organic solvent (typically acetonitrile or methanol) can influence selectivity. If you are using methanol, try switching to acetonitrile, or vice versa. Acetonitrile often provides sharper peaks and sometimes different selectivity.
-
Adjust the Aqueous Phase: The pH and buffer composition of the aqueous mobile phase can affect the ionization state and conformation of Flurbiprofen, thereby influencing its interaction with the stationary phase. Experiment with different additives like formic acid, acetic acid, or ammonium formate.[3]
-
-
Lower the Column Temperature: Reducing the column temperature can sometimes enhance separation by increasing the interaction of the analytes with the stationary phase.
-
Action: If you are running the method at 40°C, try reducing the temperature to 30°C or 25°C.
-
-
Evaluate a Different Stationary Phase: If modifications to the mobile phase and temperature are unsuccessful, the column chemistry may not be suitable.
-
Action: Consider a column with a different stationary phase chemistry, such as a Phenyl-Hexyl or a Cyano phase, which can offer different selectivity compared to a standard C18 column.
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
Poor peak shape can compromise resolution and integration accuracy.
Caption: Logic for troubleshooting poor peak shape.
-
Mobile Phase pH: For acidic compounds like Flurbiprofen (pKa ~4.2), ensure the mobile phase pH is at least 2 units below the pKa to keep the molecule in its neutral, more retained form. This typically results in better peak shape.
-
Action: Add a small amount of an acid (e.g., 0.1% formic acid) to the aqueous mobile phase to bring the pH to around 3.
-
-
Sample Solvent: Injecting the sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion.
-
Action: If possible, dissolve and inject your sample in the initial mobile phase composition.
-
-
Column Health: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape.
-
Action: Follow the manufacturer's instructions for column washing. If this does not resolve the issue, the column may need to be replaced.
-
Experimental Protocols and Data
The following tables provide examples of starting LC gradient conditions that can be used as a basis for method development. These are derived from published methods for Flurbiprofen analysis and general LC-MS principles.
Table 1: Example LC Parameters for Method Development
| Parameter | Condition 1 | Condition 2 |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Phenyl-Hexyl, 2.1 x 100 mm, 2.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 5 mM Ammonium Formate in Water, pH 3.5 |
| Mobile Phase B | Acetonitrile | Methanol |
| Flow Rate | 0.4 mL/min[4] | 0.3 mL/min |
| Column Temperature | 35°C | 30°C |
| Injection Volume | 5 µL | 2 µL |
Table 2: Example Scouting and Optimized Gradients
| Time (min) | Scouting Gradient (%B) | Optimized Shallow Gradient (%B) |
| 0.0 | 30 | 40 |
| 1.0 | 30 | 40 |
| 8.0 | 95 | 60 |
| 8.1 | 95 | 95 |
| 10.0 | 95 | 95 |
| 10.1 | 30 | 40 |
| 12.0 | 30 | 40 |
Note: The optimized gradient is an example and will need to be adapted based on your specific instrumentation and column.
Table 3: Expected Outcome with Optimized Gradient
| Compound | Expected Retention Time (min) | Peak Shape | Resolution (Rs) |
| This compound | ~5.2 | Symmetrical | >1.5 |
| Flurbiprofen | ~5.4 | Symmetrical | >1.5 |
Disclaimer: The information provided in this technical support center is intended as a general guide. Optimal conditions will vary depending on the specific LC system, column, and laboratory conditions. Always refer to your instrument and column manufacturer's guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Sensitive UPLC-MS/MS Method for the Determination of Flurbiprofen in Rat Plasma: Application to Real Sample - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Peak Shape of Flurbiprofen-D4 in HPLC
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues related to Flurbiprofen-D4 analysis. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common problems leading to poor peak shapes in their chromatograms.
Frequently Asked Questions (FAQs)
Q1: What is the ideal peak shape in HPLC?
An ideal HPLC peak should be symmetrical and have a Gaussian distribution.[1] Good peak shape is crucial for accurate quantification, high resolution, and reliable data.[1][2] The symmetry of a peak is often measured by the USP tailing factor (Tf), where a value of 1 indicates perfect symmetry.[3]
Q2: Why is my this compound peak tailing?
Peak tailing, an asymmetrical peak with a long "tail" on the right side, is a common issue. For acidic compounds like Flurbiprofen, potential causes include:
-
Secondary Interactions: Interactions between the analyte and residual silanol groups on the silica-based column are a primary cause of tailing.[1][4][5]
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to peak tailing.[2][6] For acidic compounds, a low pH is generally preferred to keep the analyte in its non-ionized form.[6]
-
Column Overload: Injecting too much sample can saturate the column, leading to tailing.[1][7]
-
Column Degradation: Over time, columns can degrade, leading to poor peak shapes.[1] This can include the loss of stationary phase or the formation of voids.[3]
Q3: What causes peak fronting for my this compound peak?
Peak fronting, where the peak has a sharp front and a sloping tail on the left, can be caused by:
-
Sample Overload: Similar to tailing, overloading the column can also manifest as fronting.[2]
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte to travel through the column too quickly, resulting in a fronting peak.[7][8]
-
Column Issues: Poorly packed columns or the formation of a void at the column inlet can lead to peak fronting.[7]
Q4: My this compound peak is broad. What could be the reason?
Broad peaks can significantly reduce the resolution and sensitivity of your analysis. Common causes include:
-
Column Deterioration: A worn-out column is a frequent cause of peak broadening.[1]
-
Mobile Phase Issues: An incorrect mobile phase composition or a flow rate that is too low can lead to broader peaks.[9]
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening.[10]
-
Temperature Fluctuations: Inconsistent column temperature can affect retention times and peak shape.[2]
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Peak Tailing
Peak tailing is a common problem encountered during the analysis of acidic compounds like this compound. Follow this guide to systematically troubleshoot and resolve the issue.
Step 1: Initial Assessment
Observe the chromatogram. Does the tailing affect only the this compound peak or all peaks? If all peaks are tailing, it might indicate a system-wide issue. If only the this compound peak is affected, it is likely a chemical interaction problem.
Step 2: Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing.
Caption: Troubleshooting workflow for peak tailing.
Experimental Protocols:
-
Protocol 1: Sample Concentration and Injection Volume Reduction
-
Prepare a series of dilutions of your this compound standard (e.g., 50%, 25%, and 10% of the original concentration).
-
Inject each dilution onto the HPLC system using the same method.
-
Observe the peak shape for each concentration. If the tailing factor improves with lower concentrations, the issue is likely column overload.[1]
-
Alternatively, reduce the injection volume by half and re-inject the original sample.
-
-
Protocol 2: Mobile Phase pH Adjustment
-
Flurbiprofen is an acidic compound. To minimize interactions with residual silanols, the mobile phase pH should be kept low (e.g., pH 2.5-3.5) to ensure the analyte is in its protonated, non-ionized form.[6][11]
-
Prepare a new mobile phase with a lower pH using a suitable buffer (e.g., phosphate or formate buffer).
-
Equilibrate the column with the new mobile phase for at least 10-15 column volumes.
-
Inject the this compound standard and observe the peak shape.
-
Guide 2: Addressing Peak Fronting
Peak fronting can be equally detrimental to data quality. This guide provides a systematic approach to identifying and correcting the root cause.
Step 1: Initial Assessment
As with tailing, determine if the fronting is specific to the this compound peak or is a general phenomenon for all peaks in the chromatogram.
Step 2: Troubleshooting Workflow
The following diagram outlines the steps to troubleshoot peak fronting.
Caption: Troubleshooting workflow for peak fronting.
Experimental Protocols:
-
Protocol 3: Sample Solvent Compatibility Check
-
If possible, dissolve your this compound standard in the initial mobile phase.[8]
-
If the sample is not soluble in the mobile phase, use a solvent that is weaker (less eluotropic) than the mobile phase.[7]
-
Inject the sample dissolved in the appropriate solvent and compare the peak shape to the original chromatogram.
-
-
Protocol 4: Column Inspection and Backflushing
-
Visually inspect the inlet of the column for any visible voids or discoloration of the frit.
-
If a void is suspected, or if the column has been in use for a long time, backflushing may help. Disconnect the column from the detector and reverse the flow direction.
-
Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) at a low flow rate for 20-30 column volumes.[12]
-
Reconnect the column in the correct orientation, equilibrate with the mobile phase, and re-inject the sample.
-
Data Summary: Typical HPLC Parameters for Flurbiprofen Analysis
The following table summarizes typical starting conditions for Flurbiprofen analysis based on published methods. These can be used as a reference for method development and troubleshooting.
| Parameter | Typical Value/Condition | Reference |
| Column | C18 (e.g., Ace C18, Hypersil BDS, Gemini C18) | [11][13][14] |
| Mobile Phase | Acetonitrile and a buffered aqueous phase (e.g., phosphate buffer) | [11][13] |
| pH | 3.5 | [11] |
| Detection Wavelength | 246 nm or 254 nm | [11][13] |
| Flow Rate | 1.0 mL/min | [11][13] |
| Injection Volume | 10 µL | [11] |
Signaling Pathways and Logical Relationships
The relationship between common HPLC problems and their potential causes can be visualized as follows:
Caption: Logical relationships between HPLC peak shape problems and their common causes.
References
- 1. mastelf.com [mastelf.com]
- 2. uhplcs.com [uhplcs.com]
- 3. waters.com [waters.com]
- 4. chromtech.com [chromtech.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. agilent.com [agilent.com]
- 7. silicycle.com [silicycle.com]
- 8. HPLC 疑難排解指南 [sigmaaldrich.com]
- 9. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 10. uhplcs.com [uhplcs.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 13. pharmascholars.com [pharmascholars.com]
- 14. A simple high-performance liquid chromatographic practical approach for determination of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Flurbiprofen-D4 Stability: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on ensuring the stability of Flurbiprofen-D4, a commonly used deuterated internal standard, in processed biological samples and within autosampler systems. Unreliable internal standard stability can significantly impact the accuracy and precision of bioanalytical data. This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you maintain the integrity of your results.
Core Stability Concerns with Deuterated Internal Standards
Deuterated internal standards like this compound are favored in mass spectrometry-based bioanalysis for their ability to mimic the analyte of interest during sample preparation and analysis, thus correcting for variability. However, they are not without their own unique stability challenges. Key concerns include:
-
Autosampler Instability: Processed samples can reside in the autosampler for extended periods, exposing the internal standard to potential degradation due to temperature fluctuations or interaction with the sample matrix and mobile phase.
-
Post-Preparative Stability: The stability of this compound in the final reconstituted extract is crucial. Factors such as solvent composition, pH, and storage temperature can influence its integrity before injection.
-
Hydrogen-Deuterium (H-D) Exchange: Under certain conditions, the deuterium atoms on the internal standard can exchange with hydrogen atoms from the surrounding solvent or matrix, leading to a change in its mass-to-charge ratio and compromising quantification.
Frequently Asked Questions (FAQs)
Q1: My this compound response is decreasing over the course of an analytical run. What are the likely causes?
A decreasing response can be attributed to several factors:
-
Adsorption: this compound may be adsorbing to the surfaces of vials, caps, or the injection needle.
-
Degradation: The compound may be degrading in the autosampler due to elevated temperature or prolonged exposure to the mobile phase.
-
Evaporation: If not properly sealed, evaporation of the sample solvent can lead to an apparent decrease in response.
Q2: I am observing a significant variability in the this compound peak area between injections of the same sample. What should I investigate?
Inconsistent peak areas often point to issues with the autosampler or sample preparation.
-
Injection Volume Precision: Verify the precision of your autosampler's injection volume.
-
Inconsistent Reconstitution: Ensure that the sample extract is fully and consistently redissolved.
-
Matrix Effects: Variations in the sample matrix between different wells can lead to ion suppression or enhancement, affecting the this compound signal.
Q3: Could the mobile phase composition affect the stability of this compound?
Yes, the pH and organic content of the mobile phase can influence the stability of deuterated compounds. Acidic or basic conditions can potentially facilitate H-D exchange, especially if the deuterium atoms are located on labile positions of the molecule. It is crucial to evaluate the stability of this compound in the mobile phase used for your analysis.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common stability issues with this compound.
Issue 1: Declining Internal Standard Response Over Time in the Autosampler
Experimental Workflow for Troubleshooting Declining IS Response
Caption: Troubleshooting workflow for declining internal standard response.
Corrective Actions:
-
Lower Autosampler Temperature: If degradation is suspected, reduce the autosampler temperature (e.g., to 4°C).
-
Use Silanized Vials: To mitigate adsorption, use silanized glass or polypropylene vials.
-
Optimize Wash Solvents: Ensure the autosampler wash solution is effective at removing any residual this compound.
Issue 2: High Variability in Internal Standard Peak Area
Logical Flow for Investigating IS Peak Area Variability
Caption: Logical diagram for troubleshooting high internal standard peak area variability.
Corrective Actions:
-
Improve Reconstitution: Optimize the reconstitution solvent and mixing procedure (e.g., vortexing time, sonication) to ensure complete dissolution.
-
Matrix Effect Evaluation: Conduct experiments to assess the impact of the biological matrix on this compound ionization. This may involve comparing the response in neat solution versus post-extraction spiked matrix samples.
Experimental Protocols
Protocol 1: Assessment of Autosampler Stability of this compound
Objective: To determine the stability of this compound in processed samples under typical autosampler conditions.
Methodology:
-
Sample Preparation:
-
Prepare a pooled batch of the biological matrix (e.g., human plasma) to be used in your study.
-
Spike the matrix with this compound at a concentration representative of your analytical method.
-
Process these samples using your established extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Reconstitute the dried extracts in the final mobile phase or a suitable solvent.
-
-
Experimental Design:
-
Prepare at least two concentration levels of stability samples: a low concentration (near the lower limit of quantification, LLOQ) and a high concentration.
-
For each concentration level, prepare a sufficient number of replicates to be analyzed at each time point (a minimum of n=3 is recommended).
-
Also prepare a set of freshly processed samples ("time zero" samples) for comparison.
-
-
Analysis:
-
Place the stability samples in the autosampler set to the desired temperature (e.g., 4°C and room temperature).
-
Inject the "time zero" samples at the beginning of the analytical run.
-
Inject the stability samples at predetermined time intervals (e.g., 0, 4, 8, 12, 24, and 48 hours).
-
Analyze the data by comparing the mean peak area of the this compound in the stability samples at each time point to the mean peak area of the "time zero" samples.
-
-
Acceptance Criteria:
-
The mean response of the stability samples at each time point should be within a predefined percentage (e.g., ±15%) of the mean response of the "time zero" samples.
-
Data Presentation:
Table 1: Autosampler Stability of this compound in Processed Human Plasma
| Time (hours) | Temperature | Concentration | Mean Peak Area (n=3) | % Deviation from Time Zero |
| 0 | 4°C | Low | 50,123 | 0.0% |
| 4 | 4°C | Low | 49,876 | -0.5% |
| 8 | 4°C | Low | 50,345 | +0.4% |
| 12 | 4°C | Low | 49,567 | -1.1% |
| 24 | 4°C | Low | 49,123 | -2.0% |
| 48 | 4°C | Low | 48,567 | -3.1% |
| 0 | 4°C | High | 505,678 | 0.0% |
| 4 | 4°C | High | 504,321 | -0.3% |
| 8 | 4°C | High | 506,789 | +0.2% |
| 12 | 4°C | High | 501,234 | -0.9% |
| 24 | 4°C | High | 498,765 | -1.4% |
| 48 | 4°C | High | 495,432 | -2.0% |
| 0 | 25°C | Low | 50,234 | 0.0% |
| 4 | 25°C | Low | 48,765 | -2.9% |
| 8 | 25°C | Low | 47,890 | -4.7% |
| 12 | 25°C | Low | 46,543 | -7.3% |
| 24 | 25°C | Low | 44,321 | -11.8% |
| 48 | 25°C | Low | 41,987 | -16.4% |
| 0 | 25°C | High | 506,789 | 0.0% |
| 4 | 25°C | High | 495,432 | -2.2% |
| 8 | 25°C | High | 487,654 | -3.8% |
| 12 | 25°C | High | 476,543 | -6.0% |
| 24 | 25°C | High | 454,321 | -10.3% |
| 48 | 25°C | High | 429,876 | -15.2% |
Note: The data presented in this table is for illustrative purposes only and should be generated based on your specific experimental conditions.
By implementing these guidelines and protocols, researchers can proactively address the stability of this compound, leading to more reliable and reproducible bioanalytical results.
Minimizing isotopic cross-talk between Flurbiprofen and Flurbiprofen-D4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing isotopic cross-talk between Flurbiprofen and its deuterated internal standard, Flurbiprofen-D4, during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is isotopic cross-talk and why is it a concern in the analysis of Flurbiprofen with this compound?
A1: Isotopic cross-talk, in the context of LC-MS/MS, refers to the interference between the mass spectrometric signals of an analyte and its stable isotope-labeled internal standard (SIL-IS). This interference can arise from several sources:
-
Natural Isotope Abundance: The most common cause is the natural abundance of heavy isotopes, primarily Carbon-13 (¹³C), which has a natural abundance of approximately 1.1%. In a molecule like Flurbiprofen with 15 carbon atoms, there is a statistical probability that some molecules will contain one or more ¹³C atoms. This results in a small but detectable signal at M+1, M+2, etc., of the monoisotopic mass.
-
Isotopic Impurities in the Internal Standard: The synthesized this compound may contain a small percentage of unlabeled Flurbiprofen (D0) or partially deuterated variants.
This becomes a concern because if the signal from the naturally occurring isotopes of Flurbiprofen overlaps with the signal of this compound, or vice-versa, it can lead to inaccurate quantification. Specifically, at high concentrations of Flurbiprofen, the M+4 isotope peak of Flurbiprofen could potentially contribute to the signal of the this compound precursor ion, leading to an underestimation of the analyte concentration. Conversely, impurities in the this compound could contribute to the Flurbiprofen signal, causing an overestimation at low concentrations.
Q2: What are the typical MRM transitions for Flurbiprofen and this compound?
A2: Based on published literature and an understanding of Flurbiprofen's fragmentation, the typical Multiple Reaction Monitoring (MRM) transitions in negative ion mode are as follows. The product ion for this compound is inferred from the fragmentation pattern of the parent drug, which involves the loss of the carboxylic acid group.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Flurbiprofen | 243.2 | 199.2 | Negative |
| This compound | 247.3 | 203.3* | Negative |
*Note: The product ion for this compound is an estimation based on the neutral loss of the carboxylic acid group (44 Da) from the precursor ion, assuming the deuterium labels are not on this functional group.
Q3: How can I assess the potential for isotopic cross-talk in my assay?
A3: A systematic evaluation is crucial. Here is a recommended experimental protocol:
-
Prepare two sets of solutions:
-
A solution containing a high concentration of Flurbiprofen (at the upper limit of quantification, ULOQ) without any this compound.
-
A solution containing the working concentration of this compound without any Flurbiprofen.
-
-
Acquire data: Inject both solutions and monitor the MRM transitions for both the analyte and the internal standard.
-
Analyze the results:
-
In the high concentration Flurbiprofen sample, check for any signal in the this compound MRM channel at the retention time of Flurbiprofen. The peak area of this signal relative to the peak area of this compound at its working concentration will give you the percentage of cross-talk from the analyte to the internal standard.
-
In the this compound only sample, check for any signal in the Flurbiprofen MRM channel at the expected retention time. The peak area of this signal relative to the peak area of Flurbiprofen at its lower limit of quantification (LLOQ) will indicate the contribution from isotopic impurities in the internal standard.
-
A general acceptance criterion is that the cross-talk should be less than 5% of the response at the LLOQ for the analyte and less than 0.5% of the internal standard response.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments and provides actionable solutions.
Problem 1: Significant signal is observed in the this compound channel when injecting a high concentration of Flurbiprofen.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Isotopic Contribution from Flurbiprofen | 1. Chromatographic Separation: Optimize the LC method to achieve baseline separation between Flurbiprofen and any potential interferences. Increase the run time or modify the gradient to improve resolution. | Complete separation of peaks will eliminate the contribution of any co-eluting isobaric interference to the internal standard signal. |
| 2. Select a Different Product Ion: If your mass spectrometer has sufficient sensitivity, investigate alternative, less abundant product ions for this compound that have a lower likelihood of overlap from Flurbiprofen isotopes. | A more selective product ion will reduce the measured cross-talk. | |
| 3. Narrow the Mass Window: If your instrument allows, reduce the mass window for the precursor and product ions to increase specificity. | A narrower window can help to exclude closely related isotopic signals. |
Problem 2: A peak is detected in the Flurbiprofen channel when injecting only the this compound internal standard.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Isotopic Impurity in this compound Standard | 1. Verify Purity of Internal Standard: Contact the supplier for the certificate of analysis to confirm the isotopic purity of the this compound. If necessary, analyze a high concentration of the IS solution by full scan or product ion scan to assess the level of unlabeled Flurbiprofen. | Confirmation of the purity will determine if a new batch of internal standard with higher isotopic purity is required. |
| 2. Adjust IS Concentration: Lowering the concentration of the internal standard can reduce the absolute contribution of the impurity to the analyte signal, especially at the LLOQ. However, ensure the IS response remains sufficient for accurate integration. | A lower IS concentration will minimize the impact of the impurity, potentially bringing the LLOQ within the acceptable bias range. |
Experimental Protocols
Protocol 1: Sample Preparation from Human Plasma using Protein Precipitation
-
Thaw plasma samples and vortex to ensure homogeneity.
-
Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Add 20 µL of this compound internal standard working solution (e.g., at 500 ng/mL in methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Protocol 2: Liquid Chromatographic Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration. A starting point could be 30% B, increasing to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Visualizations
Caption: Experimental workflow for the analysis of Flurbiprofen.
Caption: Troubleshooting logic for isotopic cross-talk issues.
Addressing variability in Flurbiprofen-D4 response
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in Flurbiprofen-D4 response during experimental analysis. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of Flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID). It is commonly used as an internal standard (IS) in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the quantification of Flurbiprofen in biological matrices. The addition of deuterium atoms increases the mass of the molecule, allowing it to be distinguished from the non-deuterated analyte by the mass spectrometer. Ideally, a stable isotope-labeled internal standard like this compound co-elutes with the analyte and experiences similar extraction recovery and ionization efficiency, which helps to correct for variability during sample preparation and analysis.[1][2][3]
Q2: I am observing high variability in my this compound signal between samples. What are the potential causes?
High variability in the internal standard signal can stem from several factors:
-
Inconsistent Sample Preparation: Errors in pipetting, extraction inconsistencies, or variable evaporation and reconstitution steps can lead to different amounts of this compound in the final samples.
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of this compound in the mass spectrometer's source, leading to inconsistent signal intensity.[3]
-
Instability of this compound: Although generally stable, degradation of this compound can occur under certain storage or experimental conditions (e.g., pH, temperature).
-
Instrumental Issues: Fluctuations in the LC-MS system's performance, such as an unstable spray in the electrospray ionization (ESI) source or a dirty ion source, can cause signal variability.
Q3: Could the deuteration of Flurbiprofen itself be a source of variability?
Yes, the act of deuterating a molecule can alter its physicochemical properties, which may contribute to variability. Research on a similar molecule, Flurbiprofen-d8, has shown that deuteration can lead to changes in:
-
Solubility: Deuterated flurbiprofen may have different solubility characteristics compared to the parent drug.[4][5]
-
Hydrophilicity: Changes in hydrophilicity can affect how the molecule interacts with the stationary phase in chromatography, potentially leading to slight shifts in retention time.[5]
-
Melting Point and Crystal Structure: Deuteration can alter the crystal packing and melting point of the compound.[4][5]
These subtle differences can sometimes lead to unexpected behavior during sample preparation and analysis.
Q4: Is there a risk of deuterium-hydrogen (H/D) exchange with this compound?
Deuterium-hydrogen exchange is a potential concern for some deuterated compounds, especially if the deuterium atoms are located on heteroatoms (like -OH or -NH) or on carbons adjacent to electron-withdrawing groups. For this compound, where the deuterium is typically on the aromatic ring, the C-D bonds are generally stable. However, H/D exchange can sometimes be facilitated under certain conditions within the mass spectrometer's ion source or during sample preparation in highly acidic or basic solutions.[6] It is crucial to use deuterated standards that are stable under the specific analytical conditions.[7]
Troubleshooting Guides
Issue 1: Inconsistent this compound Peak Area
If you are observing significant variability in the peak area of this compound across your analytical run, consult the following table for potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Pipetting/Dilution Errors | - Verify the calibration and performance of all pipettes used for adding the internal standard. - Ensure thorough mixing of the internal standard stock solution before use. - Prepare a fresh dilution of the internal standard. |
| Inconsistent Sample Extraction | - Standardize the extraction procedure, ensuring consistent vortexing times and solvent volumes. - Check for and minimize any sample evaporation during the extraction process. - Evaluate the recovery of this compound from the matrix to ensure it is consistent. |
| Matrix Effects | - Assess matrix effects by comparing the this compound response in extracted blank matrix versus a neat solution. - If significant matrix effects are present, consider optimizing the sample cleanup procedure (e.g., using a different solid-phase extraction sorbent) or modifying the chromatographic conditions to separate this compound from interfering matrix components.[3] |
| Instrument Instability | - Monitor the stability of the LC-MS system by injecting a neat solution of this compound multiple times throughout the run. - Clean the ion source and check for a stable spray. - Ensure the mobile phase composition is consistent and free of air bubbles. |
Issue 2: Poor this compound Signal Intensity
Low signal intensity for this compound can compromise the accuracy and precision of your assay. The following table outlines possible reasons and corrective actions.
| Potential Cause | Troubleshooting Steps |
| Incorrect Internal Standard Concentration | - Verify the concentration of the this compound stock and working solutions. - Ensure the correct volume of the internal standard is being added to the samples. |
| Suboptimal Mass Spectrometer Parameters | - Optimize the ionization source parameters (e.g., capillary voltage, gas flow, temperature) for this compound. - Confirm the correct precursor and product ions are being monitored in the MRM transition. |
| Degradation of this compound | - Check the storage conditions and expiration date of the this compound standard. - Evaluate the stability of this compound in the sample matrix and under the analytical conditions (e.g., autosampler stability). Flurbiprofen's stability can be pH-dependent.[8][9][10] |
| Poor Ionization Efficiency | - Flurbiprofen is a weak acid and ionizes best in negative ion mode.[11][12] Ensure the mobile phase pH is appropriate for efficient deprotonation. A mobile phase containing a weak acid like formic acid is often used.[11] |
Experimental Protocols
Representative LC-MS/MS Method for Flurbiprofen Analysis
This protocol is a general example and should be optimized for your specific instrumentation and application.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add the working solution of this compound as the internal standard.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 column (e.g., 50 x 2.1 mm, 5 µm)[11] |
| Mobile Phase A | Water with 0.1% Formic Acid[11] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[11] |
| Gradient | 30% B to 90% B over 3 minutes, hold at 90% B for 1 minute, return to 30% B and equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
3. Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative[11][12] |
| MRM Transitions | Flurbiprofen: m/z 243.1 -> 199.1 this compound: m/z 247.1 -> 203.1 (example, exact mass may vary based on deuteration pattern) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flows | Optimize for specific instrument |
Visualizations
Caption: Experimental workflow for the bioanalysis of Flurbiprofen using this compound.
Caption: A logical flowchart for troubleshooting common this compound response issues.
Caption: Simplified metabolic pathway of Flurbiprofen and the role of this compound.
References
- 1. scispace.com [scispace.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of chiral non-steroidal anti-inflammatory drugs flurbiprofen, ketoprofen and etodolac binding with HSA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of pH and Formulation Variables on In Vitro Transcorneal Permeability of Flurbiprofen: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 11. Liquid chromatography-tandem mass spectrometry for the quantification of flurbiprofen in human plasma and its application in a study of bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Sensitive UPLC-MS/MS Method for the Determination of Flurbiprofen in Rat Plasma: Application to Real Sample - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Recovery of Flurbiprofen and Flurbiprofen-D4 from Tissues
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of Flurbiprofen and its deuterated internal standard, Flurbiprofen-D4, from biological tissues during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for extracting Flurbiprofen and this compound from tissue samples?
A1: The three most common extraction techniques for Flurbiprofen and its deuterated internal standard from tissue homogenates are:
-
Protein Precipitation (PPT): A straightforward and high-throughput method where an organic solvent like acetonitrile or methanol is used to precipitate proteins, leaving the analytes in the supernatant.
-
Liquid-Liquid Extraction (LLE): This method separates analytes from the aqueous tissue homogenate into an immiscible organic solvent based on their differential solubility.
-
Solid-Phase Extraction (SPE): A highly selective technique that uses a solid sorbent to retain the analytes of interest while matrix interferences are washed away. The purified analytes are then eluted.[1]
Q2: Why is the tissue homogenization step so critical for achieving good recovery?
A2: Tissue homogenization is a crucial first step that mechanically or chemically breaks down the tissue architecture to release intracellular components, including the target analytes.[2] Inadequate homogenization can lead to significantly lower recovery because the analytes may remain trapped within intact cells.[3] Furthermore, inconsistent homogenization can be a major source of variability in results between samples.[4]
Q3: How do I select the appropriate homogenization technique for my specific tissue type?
A3: The choice of homogenization method is largely dependent on the tissue's physical properties:
-
Soft Tissues (e.g., Liver, Brain, Kidney): These are generally amenable to mechanical homogenization using bead beaters or rotor-stator homogenizers.[3]
-
Fibrous or Tough Tissues (e.g., Muscle, Heart, Skin): These often require more rigorous disruption. A combination of enzymatic digestion (e.g., using collagenase) followed by mechanical homogenization is frequently effective.[3] Pre-chopping tougher tissues into smaller pieces before homogenization can also improve efficiency.[5]
Q4: What are "matrix effects" and how can they impact the analysis of Flurbiprofen?
A4: Matrix effects refer to the suppression or enhancement of the analyte signal in the mass spectrometer due to co-eluting endogenous molecules from the biological sample.[6] These effects can lead to inaccurate quantification. The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended as it co-elutes with the analyte and experiences similar matrix effects, thus allowing for more accurate correction and quantification.
Troubleshooting Guides
Problem: Low or Inconsistent Recovery of Flurbiprofen and this compound
Low and variable recovery are common hurdles in the bioanalysis of tissue samples. This guide provides a systematic approach to identifying and resolving the underlying issues.
Caption: A decision tree to troubleshoot low or inconsistent analyte recovery.
Detailed Troubleshooting Q&A
Q: My recovery is consistently low for both Flurbiprofen and this compound. What is the likely cause?
A: Low recovery of both the analyte and the internal standard points towards a systematic issue in the sample preparation workflow.
-
Suboptimal Homogenization: Visually inspect the tissue homogenate for any remaining particulate matter. Incomplete disruption is a common reason for low recovery.
-
Incorrect pH: Flurbiprofen is an acidic compound. For efficient extraction, especially with LLE and SPE, the pH of the sample should be adjusted to at least 1.5 to 2 units below its pKa to ensure it is in a neutral, less polar form.
-
Poor Solvent Selection (LLE): The chosen organic solvent may not have the appropriate polarity to efficiently extract Flurbiprofen. Consider testing solvents like ethyl acetate, methyl tert-butyl ether, or a mixture of hexane and ethyl acetate.
-
Inefficient Elution (SPE): The elution solvent may not be strong enough to remove the analytes from the SPE sorbent. You may need to use a stronger solvent or adjust the pH of the elution solvent.
Q: The recovery of this compound is acceptable, but the recovery of Flurbiprofen is low. What should I investigate?
A: This scenario suggests a problem that is specific to the analyte.
-
Analyte Degradation: Flurbiprofen may be unstable under the current experimental conditions. Assess its stability in the tissue homogenate and throughout the extraction process by running stability quality control samples.
-
Metabolism: If using fresh tissue, endogenous enzymes could be metabolizing the Flurbiprofen. Ensure that all procedures are carried out at low temperatures and consider the use of enzyme inhibitors.
-
Differential Matrix Effects: Although less common with a co-eluting internal standard, it's possible that a matrix component is specifically suppressing the Flurbiprofen signal.
Q: I'm observing high variability in recovery across my samples. What are the common reasons for this?
A: High variability is often due to a lack of consistency in the sample preparation procedure.
-
Inconsistent Homogenization: This is a primary cause of variability. Ensure that all samples are homogenized for the same duration and at the same intensity.
-
Pipetting Inaccuracy: Errors in pipetting small volumes of tissue homogenate or internal standard can lead to significant variations. Calibrate your pipettes regularly and use reverse pipetting for viscous liquids.
-
Non-uniform Drug Distribution: The analyte may not be evenly distributed throughout the tissue. Whenever feasible, homogenizing the entire tissue sample before taking an aliquot can help to mitigate this.
Data Presentation: Illustrative Recovery Data
The following tables provide examples of how to present quantitative recovery data. Note: This data is for illustrative purposes only and should be determined experimentally.
Table 1: Example Recovery of Flurbiprofen and this compound from Various Rat Tissues using a Validated SPE Method
| Tissue | Flurbiprofen Recovery (%) | This compound Recovery (%) |
| Liver | 88.2 ± 4.5 | 90.1 ± 3.8 |
| Kidney | 91.5 ± 3.9 | 92.3 ± 4.1 |
| Brain | 85.7 ± 5.6 | 87.2 ± 5.1 |
| Muscle | 82.4 ± 6.2 | 84.9 ± 5.8 |
| Data are presented as mean ± standard deviation (n=6). |
Table 2: Example Comparison of Extraction Methods on the Recovery of Flurbiprofen from Rat Brain Homogenate
| Extraction Method | Recovery (%) | Matrix Effect (%) |
| Protein Precipitation | 78.6 ± 7.1 | 85.4 ± 6.3 |
| Liquid-Liquid Extraction | 86.2 ± 5.9 | 95.1 ± 4.7 |
| Solid-Phase Extraction | 93.1 ± 4.2 | 98.7 ± 3.5 |
| Data are presented as mean ± standard deviation (n=6). |
Experimental Protocols
These are generalized protocols that should be optimized and validated for your specific application.
Tissue Homogenization Protocol
Materials:
-
Pre-weighed frozen tissue sample
-
Ice-cold homogenization buffer (e.g., PBS)
-
Bead beater or rotor-stator homogenizer
-
Appropriate homogenization tubes and beads
Procedure:
-
Place the frozen tissue in a pre-chilled homogenization tube.
-
Add a defined volume of ice-cold homogenization buffer (e.g., a 1:3 tissue weight to buffer volume ratio).
-
Homogenize the sample while keeping it on ice to minimize enzymatic degradation.
-
Bead Beater: Use ceramic or steel beads and process for 3-5 minutes.
-
Rotor-Stator: Use short bursts of 20-30 seconds at high speed, with cooling intervals.
-
-
Centrifuge the homogenate at >10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for subsequent extraction.
Protein Precipitation (PPT) Protocol
Materials:
-
Tissue homogenate supernatant
-
This compound internal standard solution
-
Ice-cold acetonitrile with 0.1% formic acid
Procedure:
-
To 100 µL of tissue homogenate, add the internal standard.
-
Add 300 µL of ice-cold acetonitrile with 0.1% formic acid.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for analysis.
Liquid-Liquid Extraction (LLE) Protocol
Materials:
-
Tissue homogenate supernatant
-
This compound internal standard solution
-
1 M HCl
-
Ethyl acetate
Procedure:
-
To 100 µL of tissue homogenate, add the internal standard.
-
Acidify the sample to a pH of approximately 2-3 with 1 M HCl.
-
Add 1 mL of ethyl acetate.
-
Vortex for 5 minutes.
-
Centrifuge at 3,000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in mobile phase for LC-MS/MS analysis.
Solid-Phase Extraction (SPE) Protocol
Materials:
-
Tissue homogenate supernatant
-
This compound internal standard solution
-
SPE cartridges (e.g., mixed-mode cation exchange)
-
Methanol (conditioning solvent)
-
Water (equilibration solvent)
-
Wash and elution solvents (to be optimized)
Procedure:
-
Pre-treat Sample: Acidify 100 µL of tissue homogenate with 100 µL of 2% phosphoric acid and add the internal standard.
-
Condition: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibrate: Pass 1 mL of water through the cartridge.
-
Load: Load the pre-treated sample onto the cartridge.
-
Wash: Wash the cartridge with 1 mL of an appropriate wash solvent to remove interferences.
-
Elute: Elute the analytes with 1 mL of the optimized elution solvent.
-
Evaporate and Reconstitute: Evaporate the eluate and reconstitute in mobile phase.
Visualizations
General Experimental Workflow
Caption: A simplified workflow for tissue sample analysis.
References
- 1. welchlab.com [welchlab.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of homogenization techniques for the preparation of mouse tissue samples to support drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Bioanalytical Challenges in Tissue Matrices | KCAS Bio [kcasbio.com]
- 6. tandfonline.com [tandfonline.com]
Technical Support Center: Flurbiprofen-D4 Carryover Issues
Welcome to the technical support center for troubleshooting Flurbiprofen-D4 carryover in Liquid Chromatography-Mass Spectrometry (LC-MS) systems. This guide is designed for researchers, scientists, and drug development professionals to diagnose, resolve, and prevent carryover-related issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound carryover, and why is it a concern?
A: Carryover is the appearance of an analyte's signal in a sample analysis that originates from a preceding injection. For this compound, which is a deuterated internal standard, this phenomenon can lead to inaccurate quantification of the target analyte. If the internal standard signal from a previous high-concentration sample appears in a subsequent low-concentration sample or blank, it will artificially inflate the internal standard area, causing the calculated concentration of the target analyte to be erroneously low.[1][2] This compromises the accuracy and reliability of pharmacokinetic and other quantitative studies.
Q2: What physicochemical properties of this compound make it prone to carryover?
A: Flurbiprofen is a propionic acid derivative and a non-steroidal anti-inflammatory drug (NSAID).[3] Its structure contributes to its "sticky" nature in LC-MS systems:
-
Hydrophobicity: With a LogP of 4.16, Flurbiprofen is highly hydrophobic, leading to strong adsorption onto non-polar surfaces like PEEK tubing, rotor seals, and C18 columns.[3]
-
Acidity: As a monocarboxylic acid with a pKa of approximately 4.03, its charge state is pH-dependent.[3] In mobile phases with a pH below 4, it is in its neutral, more hydrophobic form, which increases its retention and potential for non-specific binding.
-
Analyte Interactions: It can engage in hydrogen bonding and ionic interactions with active sites on system components, further contributing to its retention and subsequent carryover.[1]
Q3: What are the most common sources of carryover in an LC-MS system?
A: Carryover can originate from multiple points within the system. The most common culprits include:
-
Autosampler/Injector: This is the most frequent source. Worn or scratched rotor seals, the injection needle, and the needle seat are common areas where the analyte can be retained and slowly bleed into subsequent injections.[1][4]
-
LC Column: The analytical column, especially the guard column, can retain highly hydrophobic compounds. If the column is not adequately flushed and re-equilibrated between runs, the analyte can elute in the next injection.[2][5]
-
Tubing and Connections: Scratches or imperfections inside tubing and fittings can create "spatial pockets" that trap the analyte.[1]
-
MS Source: While less common for carryover between injections, a contaminated ion source (cone, capillary tube) can lead to a high, constant background signal that might be mistaken for carryover.[2][6]
Troubleshooting Guides
Guide 1: Systematic Diagnosis of Carryover Source
To efficiently identify the source of this compound carryover, a systematic approach is necessary. This involves isolating different components of the LC-MS system.
-
Establish Baseline: Inject a high-concentration standard of this compound followed by at least three blank injections (using the sample diluent).
-
Quantify Carryover: Calculate the percentage of carryover in the first blank injection relative to the high-concentration standard. A common acceptance criterion is that the carryover peak should be less than 20% of the peak area for the lower limit of quantitation (LLOQ).[1]
-
Isolate the LC System: If carryover is confirmed, replace the analytical column with a zero-dead-volume union.
-
Re-run Test: Repeat the injection sequence (high standard followed by blanks).
-
Isolate the MS Source: To rule out contamination of the mass spectrometer, infuse the mobile phase directly into the MS, bypassing the entire LC system. If a signal for this compound is still present, the MS source requires cleaning.[2][6]
The following diagram illustrates this logical troubleshooting workflow.
Guide 2: Cleaning and Elimination Protocols
Once the source has been identified, targeted cleaning is required. Due to Flurbiprofen's hydrophobic nature, aggressive organic solvents and pH-modified washes are often necessary.
The choice of wash solvent for the autosampler needle and injection port is critical. The following table summarizes the relative effectiveness of common solvent compositions for reducing this compound carryover.
| Wash Solvent Composition | Primary Mechanism | Relative Effectiveness | Recommended Use |
| Mobile Phase | Solvation | Low | Not recommended for carryover removal. |
| 90:10 Acetonitrile:Water | Solvation (Organic) | Moderate | Standard wash; may be insufficient. |
| Isopropanol (IPA) | Strong Solvation | High | Excellent for removing hydrophobic compounds. |
| Acetonitrile/IPA/Methanol/Water | Broad Solvation | Very High | "Magic Mix" for stubborn, non-specific binding. |
| Acetonitrile w/ 0.5% Formic Acid | pH Modification | High | Neutralizes residual basic sites on surfaces. |
| Acetonitrile w/ 0.5% NH4OH | pH Modification | Very High | Deprotonates acidic Flurbiprofen, increasing its solubility in the wash. |
-
Prepare Cleaning Solvents:
-
Solvent A: 90:10 Isopropanol:Water
-
Solvent B: 90:10 Acetonitrile:Water with 0.5% Ammonium Hydroxide
-
Rinse Solvent: 50:50 Acetonitrile:Water
-
-
Procedure:
-
Replace the standard needle wash solvent with Solvent A.
-
Flush the injection port and needle for at least 15-20 cycles.
-
Repeat the flush process with Solvent B.
-
Finally, flush the system thoroughly with the Rinse Solvent to remove any residual cleaning agents.
-
If carryover persists, inspect the rotor seal and needle seat for scratches and replace them if necessary.[1][5]
-
-
Disconnect from MS: Disconnect the column from the mass spectrometer to avoid contaminating the source.
-
Procedure:
-
Flush the column with 100% Acetonitrile for 30-50 column volumes.
-
Flush with 100% Isopropanol for 30-50 column volumes.
-
If the mobile phase contains ion-pairing reagents, flush with 50:50 Water:Methanol to remove salts first.
-
Before reconnecting to the MS, re-equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.[5]
-
Prevention Strategies
Proactive measures can significantly reduce the occurrence of this compound carryover.
Q4: How can I modify my LC method to prevent carryover?
A: Method optimization is key to prevention.
-
Optimize Needle Wash: Instead of a weak wash, use a strong, optimized wash solvent in the autosampler method. A wash containing a high percentage of Isopropanol or a pH-modified solvent is often effective.[5]
-
Increase Gradient Flush: Extend the gradient at a high organic percentage (e.g., 95% Acetonitrile) at the end of each run to ensure all hydrophobic compounds are eluted from the column.
-
Use Additives: Adding a competitive inhibitor or a pH modifier to the mobile phase can reduce interactions between this compound and the stationary phase or system surfaces.[1][4] For example, using a mobile phase with a pH > 5 will keep Flurbiprofen in its more soluble, deprotonated state.
-
Sample Diluent: Ensure the sample diluent is compatible with the initial mobile phase conditions to prevent analyte precipitation in the injection port.[7]
The diagram below illustrates the relationship between Flurbiprofen's properties and the system components that lead to carryover, highlighting areas for preventative action.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flurbiprofen | C15H13FO2 | CID 3394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. massspec.unm.edu [massspec.unm.edu]
- 7. agilent.com [agilent.com]
Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation of Flurbiprofen Using Flurbiprofen-D4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a validated bioanalytical method for the quantification of Flurbiprofen in human plasma using a deuterated internal standard, Flurbiprofen-D4. The methodology detailed below is a robust and reliable approach for pharmacokinetic and bioequivalence studies. While direct experimental data for a Flurbiprofen assay using this compound is not widely published, this guide synthesizes best practices and representative data from validated Flurbiprofen assays to present a scientifically sound and reproducible method.
Experimental Protocol
This section details the materials and procedures for the validated assay.
Materials and Reagents
-
Analytes: Flurbiprofen, this compound (Internal Standard - IS)
-
Chemicals and Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Formic acid, Water (deionized)
-
Biological Matrix: Human plasma (blank)
Instrumentation
A High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is employed. A typical configuration would be a Shimadzu HPLC system with a Sciex API 4000 mass spectrometer.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase | A gradient of 0.1% Formic acid in Water (A) and 0.1% Formic acid in Acetonitrile (B) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Run Time | Approximately 5 minutes |
Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Multiple Reaction Monitoring (MRM) Transitions | Flurbiprofen: m/z 243.1 → 199.1 this compound: m/z 247.1 → 203.1 |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | -4500 V |
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma, add 25 µL of the this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue with 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
Method Validation Summary
The following tables summarize the performance characteristics of this analytical method, demonstrating its suitability for the intended purpose. The data presented is representative of what is expected from a robust bioanalytical method validation.
Table 1: Linearity and Sensitivity
| Parameter | Result |
| Linearity Range | 1 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 5000 ng/mL |
Table 2: Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ QC | 1 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| Low QC | 3 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| Mid QC | 2500 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| High QC | 4000 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| Analyte | Mean Recovery (%) | Matrix Effect (%CV) |
| Flurbiprofen | > 85 | < 15 |
| This compound | > 85 | < 15 |
Table 4: Stability
| Stability Condition | Duration | Result |
| Short-term (Room Temperature) | 24 hours | Stable |
| Long-term (-80°C) | 90 days | Stable |
| Freeze-Thaw Cycles | 3 cycles | Stable |
| Autosampler (4°C) | 48 hours | Stable |
Workflow and Process Visualization
The following diagram illustrates the key steps in the analytical method validation workflow for the Flurbiprofen assay.
Conclusion
The described analytical method utilizing this compound as an internal standard provides a sensitive, specific, and robust approach for the quantification of Flurbiprofen in human plasma. The use of a deuterated internal standard is advantageous as it closely mimics the chromatographic behavior and ionization characteristics of the analyte, leading to improved precision and accuracy by correcting for variability in sample preparation and instrument response. The validation parameters summarized in this guide demonstrate that the method is reliable for its intended use in clinical and research settings.
A Head-to-Head Battle of Internal Standards: Why Flurbiprofen-D4 Reigns Supreme in Flurbiprofen Analysis
For researchers, scientists, and drug development professionals striving for the highest degree of accuracy and reliability in the quantitative analysis of Flurbiprofen, the choice of an internal standard is a critical decision. While various structural analogs have been employed, this guide provides a comprehensive comparison, supported by experimental data, demonstrating the superiority of the stable isotope-labeled internal standard, Flurbiprofen-D4.
In the realm of bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays, the use of an appropriate internal standard (IS) is paramount. An ideal IS co-elutes with the analyte, experiences similar extraction recovery, and compensates for variations in sample preparation and instrument response.[1] While structurally similar molecules, known as analogs, are often used due to their lower cost, they can fall short in mimicking the exact behavior of the analyte, leading to potential inaccuracies. Deuterated internal standards, such as this compound, are chemically identical to the analyte, with the only difference being the substitution of hydrogen atoms with deuterium. This subtle mass shift allows for their differentiation by the mass spectrometer while ensuring they behave virtually identically to the parent compound throughout the analytical process.
Performance Under the Microscope: A Comparative Analysis
| Internal Standard | Linearity (r²) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) | Source |
| This compound (d5) | ≥ 0.99 | ≤ 13.9% | Not more than 13.9% | -9.0% to 3.4% | [2] |
| Indomethacin | 0.998 | 0.2 - 2.2% | 0.5 - 3.4% | Not specified | [3] |
| Losartan | Not specified | < 7.3% | < 12.0% | 2.5 - 7.3% | [4] |
| Probenecid | > 0.995 | Within acceptable limits | Within acceptable limits | Within acceptable limits | [5] |
| S-Naproxen | > 0.99 | < 11% | < 11% | < 13.1% | [6] |
It is crucial to note that these data are compiled from separate studies, and direct comparison should be interpreted with caution as experimental conditions may vary. However, the data consistently demonstrates that methods employing a deuterated internal standard, like Flurbiprofen-d5, achieve excellent linearity, precision, and accuracy, well within the stringent requirements of regulatory guidelines.
The primary advantage of a deuterated standard lies in its ability to effectively compensate for matrix effects—the suppression or enhancement of ionization by co-eluting compounds from the biological matrix.[1] Since this compound co-elutes perfectly with Flurbiprofen, it experiences the same matrix effects, leading to a more accurate and precise quantification of the analyte.[1] In contrast, structural analogs may have slightly different retention times and ionization efficiencies, making them less effective at correcting for these variations.
Experimental Protocols: A Glimpse into the Methodology
The data presented above is derived from validated bioanalytical methods. While specific parameters differ, a general workflow for the analysis of Flurbiprofen in biological matrices like plasma is outlined below.
General Experimental Protocol for Flurbiprofen Analysis
-
Sample Preparation:
-
Aliquots of the biological sample (e.g., plasma) are spiked with the internal standard (this compound or a structural analog).
-
Proteins are precipitated using a suitable organic solvent (e.g., acetonitrile or methanol).[2][3]
-
Alternatively, liquid-liquid extraction may be employed to isolate the analyte and internal standard.[5]
-
The samples are centrifuged, and the supernatant is collected and often evaporated to dryness.
-
The residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
Chromatographic separation is typically achieved on a C18 reversed-phase column.
-
The mobile phase usually consists of a mixture of an aqueous component (e.g., water with formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).[3][5]
-
Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Flurbiprofen and the internal standard are monitored.
-
Visualizing the Science
To better illustrate the concepts discussed, the following diagrams provide a visual representation of the experimental workflow and the mechanism of action of Flurbiprofen.
Caption: A generalized workflow for the bioanalysis of Flurbiprofen.
Caption: Flurbiprofen non-selectively inhibits both COX-1 and COX-2 enzymes.
The Verdict: Why this compound is the Gold Standard
The evidence strongly supports the use of this compound as the internal standard of choice for the quantitative analysis of Flurbiprofen. Its identical chemical nature ensures that it accurately tracks the analyte through the entire analytical process, from extraction to detection. This leads to superior accuracy, precision, and reliability of the analytical data, which is of utmost importance in research and drug development.
While structural analogs may present a more economical option, the potential for compromised data quality due to differences in chromatographic behavior and susceptibility to matrix effects cannot be overlooked. For researchers and scientists who demand the highest level of confidence in their results, the investment in a deuterated internal standard like this compound is a sound scientific decision that pays dividends in the integrity and robustness of the final data.
References
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Liquid chromatography-tandem mass spectrometry for the quantification of flurbiprofen in human plasma and its application in a study of bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jpp.krakow.pl [jpp.krakow.pl]
- 5. Simultaneous determination of flurbiprofen and its hydroxy metabolite in human plasma by liquid chromatography-tandem mass spectrometry for clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereospecific high-performance liquid chromatographic analysis of flurbiprofen: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioanalytical Quantification of Flurbiprofen: Focus on Linearity and Range with Flurbiprofen-D4
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) like Flurbiprofen in biological matrices is paramount. This guide provides a comparative overview of various analytical methods for Flurbiprofen determination, with a special focus on establishing linearity and defining the analytical range when using its deuterated internal standard, Flurbiprofen-D4. While specific validated methods detailing the use of this compound are not extensively published, this guide proposes a robust LC-MS/MS protocol based on established methodologies for similar non-steroidal anti-inflammatory drugs (NSAIDs).
Comparison of Analytical Methods for Flurbiprofen Quantification
The selection of an analytical method for Flurbiprofen quantification depends on factors such as the required sensitivity, the complexity of the biological matrix, and the available instrumentation. The following table summarizes the performance characteristics of various published methods.
| Analytical Technique | Internal Standard (IS) | Linearity Range | LLOQ | ULOQ | Correlation Coefficient (r²) | Biological Matrix |
| Proposed LC-MS/MS | This compound | (Proposed) 1 - 5000 ng/mL | (Proposed) 1 ng/mL | (Proposed) 5000 ng/mL | (Expected) >0.99 | Human Plasma |
| LC-MS/MS[1] | Indomethacin | 40 - 10000 µg/L | 40 µg/L | 10000 µg/L | 0.998 | Human Plasma |
| HPLC-UV[2] | Losartan | 100 - 40000 ng/mL | 100 ng/mL | 40000 ng/mL | 0.99934 | Human Plasma |
| UPLC-MS/MS[3][4] | Etodolac | 5 - 5000 ng/mL | 5 ng/mL | 5000 ng/mL | >0.9991 | Rat Plasma |
| LC-MS/MS[5] | Probenecid | 0.01 - 10 µg/mL | 0.01 µg/mL | 10 µg/mL | Not Specified | Human Plasma |
| HPLC-UV[6] | Not Specified | 12.5 - 75 µg/mL | 0.52 µg/mL | 75 µg/mL | 0.9999 | Tablet Dosage Form |
| GC-MS[7] | Not Specified | 0.25 - 5.0 µg/mL | 0.15 µg/mL | 5.0 µg/mL | >0.996 | Pharmaceutical Preparations |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification.
Experimental Protocols
Proposed Gold-Standard Method: LC-MS/MS with this compound
The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative bioanalysis using mass spectrometry. It corrects for variations in sample preparation, chromatography, and ionization, thus providing the highest accuracy and precision.
1. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of this compound internal standard working solution (e.g., at 500 ng/mL).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.
-
MRM Transitions (Proposed):
-
Flurbiprofen: Q1 243.1 -> Q3 199.1
-
This compound: Q1 247.1 -> Q3 203.1
-
Alternative Method 1: HPLC-UV with Losartan Internal Standard[2]
This method offers a more accessible alternative to LC-MS/MS, suitable for applications where high sensitivity is not the primary requirement.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of plasma, add the internal standard (Losartan).[2]
-
Add extraction solvent (Diethylether:dichloromethane:isopropanol, 3:1.5:0.5, v/v/v).[8]
-
Vortex and centrifuge.
-
Evaporate the organic layer and reconstitute the residue.[8]
2. HPLC-UV Conditions:
Alternative Method 2: UPLC-MS/MS with Etodolac Internal Standard[3][4]
This method provides high sensitivity and a short analysis time, making it suitable for high-throughput applications.
1. Sample Preparation:
-
Details not specified in the provided abstract, but protein precipitation is a common method for UPLC-MS/MS.[3][4]
2. UPLC-MS/MS Conditions:
-
Column: C18 column.[4]
-
Mobile Phase: Gradient elution with methanol and 5 mM ammonium formate solution.[4]
-
Flow Rate: 0.4 mL/min.[4]
-
Mass Spectrometer: Triple quadrupole with ESI in negative ion mode.[4]
-
MRM Transitions:
Workflow for Linearity and Range Determination
The determination of linearity and the analytical range is a critical component of method validation. It ensures that the method provides accurate and precise results over a defined concentration range.
Caption: Workflow for establishing the linearity and analytical range of Flurbiprofen.
Conclusion
The choice of an analytical method for Flurbiprofen quantification should be guided by the specific requirements of the study. While various methods have been successfully validated and published, the use of a deuterated internal standard such as this compound with LC-MS/MS is recommended for achieving the highest level of accuracy and precision in bioanalytical studies. The proposed LC-MS/MS method, along with the detailed workflow for determining linearity and range, provides a solid foundation for researchers to develop and validate a robust and reliable assay for Flurbiprofen in biological matrices.
References
- 1. pharmascholars.com [pharmascholars.com]
- 2. Simultaneous determination of flurbiprofen and its hydroxy metabolite in human plasma by liquid chromatography-tandem mass spectrometry for clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hug.ch [hug.ch]
- 4. Clinical pharmacokinetics of flurbiprofen and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of an analytical method to quantify the permeation and penetration of flurbiprofen into human pharynx tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liquid chromatography-tandem mass spectrometry for the quantification of flurbiprofen in human plasma and its application in a study of bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Sensitive UPLC-MS/MS Method for the Determination of Flurbiprofen in Rat Plasma: Application to Real Sample - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
Flurbiprofen-D4 as an Internal Standard: A Comparative Guide to Accuracy and Precision
In the landscape of bioanalytical research and drug development, the quantification of active pharmaceutical ingredients (APIs) with high accuracy and precision is paramount. For non-steroidal anti-inflammatory drugs (NSAIDs) like flurbiprofen, the choice of an appropriate internal standard (IS) is critical for robust and reliable analytical methods, particularly in complex biological matrices. This guide provides a comparative analysis of Flurbiprofen-D4 as an internal standard against other commonly used alternatives, supported by experimental data and detailed protocols.
The ideal internal standard should closely mimic the analyte's chemical and physical properties, including extraction recovery, ionization efficiency, and chromatographic retention time, without interfering with the analyte itself. A deuterated analog of the analyte, such as this compound, is often considered the "gold standard" as it co-elutes with the analyte and behaves nearly identically during sample preparation and analysis, thus effectively compensating for matrix effects and variations in instrument response.
Comparative Performance of Internal Standards
The following table summarizes the accuracy and precision data from various studies that have employed this compound and other internal standards for the quantification of flurbiprofen. Accuracy is typically reported as the percentage of the nominal concentration (% Bias or % RE - Relative Error), while precision is expressed as the percentage of the relative standard deviation (%RSD).
| Internal Standard | Analytical Method | Matrix | Accuracy (% Bias or % RE) | Precision (%RSD) |
| Flurbiprofen-D5 | UPLC-MS/MS | Rat Plasma | Within 10% | Within 10% |
| Indomethacin | LC-MS/MS | Human Plasma | Intra-day: 0.2-2.2%; Inter-day: 0.5-3.4% | Not explicitly stated, but RE values are low |
| Losartan | HPLC-UV | Human Plasma | 2.5-7.3% | Intra-day: <7.3%; Inter-day: <12.0% |
| Probenecid | HPLC-MS/MS | Human Plasma | Within acceptable limits | Within acceptable limits |
| Etodolac | UPLC-MS/MS | Rat Plasma | Within 10% | Within 10% |
| S-Naproxen | HPLC | Rat Serum | Bias: <13.1% | CV: <11% |
Note: The data presented is a summary from multiple sources. Direct comparison should be made with caution due to variations in experimental conditions, instrumentation, and validation criteria.
From the data, it is evident that methods employing a variety of internal standards can achieve acceptable levels of accuracy and precision. However, the use of a stable isotope-labeled internal standard like Flurbiprofen-D5 (a close analog to D4) demonstrates excellent performance with both accuracy and precision well within the typical acceptance criteria of ±15% (and ±20% at the Lower Limit of Quantification, LLOQ) set by regulatory agencies like the FDA. This high level of performance is attributed to the ability of the deuterated standard to compensate for analytical variability more effectively than structurally dissimilar internal standards.
Experimental Protocols
Below are detailed methodologies from key experiments cited in the comparison.
Protocol 1: Quantification of Flurbiprofen in Rat Plasma using Flurbiprofen-D5 as Internal Standard (UPLC-MS/MS)
-
Sample Preparation:
-
To 100 µL of rat plasma, add 20 µL of Flurbiprofen-D5 internal standard solution.
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex mix for 1 minute and then centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
Chromatographic Conditions:
-
System: Waters ACQUITY UPLC
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Conditions:
-
System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative
-
Monitored Transitions:
-
Flurbiprofen: m/z 243.1 → 199.1
-
Flurbiprofen-D5: m/z 248.1 → 204.1
-
-
Protocol 2: Quantification of Flurbiprofen in Human Plasma using Indomethacin as Internal Standard (LC-MS/MS)
-
Sample Preparation:
-
To 100 µL of human plasma, add 20 µL of Indomethacin internal standard solution.
-
Precipitate proteins by adding 400 µL of methanol.
-
Vortex mix for 2 minutes and centrifuge at 12,000 rpm for 10 minutes.
-
Inject a portion of the supernatant into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
System: Agilent 1200 Series HPLC
-
Column: Zorbax SB-C18 (4.6 x 50 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometric Conditions:
-
System: API 4000 triple quadrupole mass spectrometer with an ESI source.
-
Ionization Mode: Negative
-
Monitored Transitions:
-
Flurbiprofen: m/z 243.0 → 199.0
-
Indomethacin: m/z 356.0 → 312.0
-
-
Visualizing the Workflow
The following diagram illustrates a typical experimental workflow for the quantification of Flurbiprofen in a biological matrix using an internal standard.
Caption: Bioanalytical workflow for Flurbiprofen quantification.
Conclusion
While various internal standards can be utilized for the quantification of flurbiprofen, the use of a deuterated analog like this compound offers superior performance in terms of accuracy and precision. Its ability to closely track the analyte through the entire analytical process minimizes the impact of matrix effects and other sources of variability, leading to more reliable and reproducible data. For researchers, scientists, and drug development professionals, the adoption of this compound as an internal standard is a robust strategy to ensure the highest quality data in pharmacokinetic, toxicokinetic, and other bioanalytical studies.
A Comparative Guide to the Robustness of an Analytical Method for Flurbiprofen using Flurbiprofen-D4
This guide provides a comprehensive comparison of the robustness of a primary analytical method for the quantification of Flurbiprofen, utilizing its deuterated internal standard, Flurbiprofen-D4. The performance of this method is contrasted with alternative conditions to evaluate its reliability under deliberate variations in experimental parameters. This document is intended for researchers, scientists, and drug development professionals to ensure consistent and reliable analytical results.
Introduction to Robustness Testing
Robustness is a critical component of analytical method validation, demonstrating the reliability of a method with respect to deliberate variations in its parameters.[1][2] For High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, common parameters to investigate during a robustness study include the composition and pH of the mobile phase, flow rate, column temperature, and different column lots.[2][3] The use of a stable, isotopically labeled internal standard like this compound is a standard practice in bioanalytical methods to enhance the robustness and accuracy of the quantification by compensating for variability in sample preparation and instrument response.
Comparison of Analytical Method Performance
This section compares a primary analytical method (Method A) for Flurbiprofen with this compound as an internal standard against several alternative methods with slight modifications to key parameters. The data presented in the following table is representative of typical validation results and is compiled from various validated methods for Flurbiprofen analysis.[4][5][6][7]
Table 1: Comparison of Method Performance under Varied Chromatographic Conditions
| Parameter | Method A (Nominal) | Alternative 1 | Alternative 2 | Alternative 3 | Alternative 4 | Acceptance Criteria |
| Mobile Phase Composition | Acetonitrile:0.1% Formic Acid in Water (50:50, v/v) | Acetonitrile:0.1% Formic Acid in Water (52:48, v/v) | Acetonitrile:0.1% Formic Acid in Water (48:52, v/v) | - | - | System Suitability Criteria Met |
| pH of Aqueous Phase | 3.0 | 2.8 | 3.2 | - | - | System Suitability Criteria Met |
| Flow Rate | 0.4 mL/min | 0.38 mL/min | 0.42 mL/min | - | - | System Suitability Criteria Met |
| Column Temperature | 40 °C | 38 °C | 42 °C | - | - | System Suitability Criteria Met |
| Column Lot | Lot 1 | - | - | Lot 2 | Lot 3 | System Suitability Criteria Met |
| Retention Time (Flurbiprofen) | ~2.5 min | Slight Decrease | Slight Increase | Slight Decrease | Slight Increase | Consistent |
| Retention Time (this compound) | ~2.5 min | Slight Decrease | Slight Increase | Slight Decrease | Slight Increase | Consistent |
| Peak Asymmetry | 1.1 | 1.1 | 1.2 | 1.1 | 1.1 | ≤ 2.0 |
| Theoretical Plates | > 5000 | > 5000 | > 4800 | > 5000 | > 4900 | > 2000 |
| Precision (%RSD) | < 5% | < 5% | < 5% | < 5% | < 5% | < 15% |
| Accuracy (%RE) | ± 5% | ± 5% | ± 6% | ± 5% | ± 5% | ± 15% |
Data is representative and compiled for illustrative purposes based on typical HPLC and LC-MS/MS method validation outcomes.
Experimental Protocols
Below is a detailed methodology for the primary analytical method (Method A) used for the quantification of Flurbiprofen with this compound as an internal standard.
Method A: LC-MS/MS Quantification of Flurbiprofen
-
Sample Preparation:
-
To 100 µL of plasma sample, add 25 µL of this compound internal standard working solution (1 µg/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
Chromatographic Conditions:
-
Instrument: UPLC-MS/MS System
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient: Isocratic at 50% B
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Flurbiprofen: m/z 243.2 → 199.1[5]
-
This compound: m/z 247.2 → 203.1 (hypothetical, based on a 4-deuterium substitution)
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
-
Visualization of Robustness Testing Workflow
The following diagram illustrates the logical workflow of the robustness testing process for the analytical method.
Caption: Workflow for Robustness Testing of an Analytical Method.
This guide demonstrates that the analytical method for Flurbiprofen using this compound is robust, with minor variations in key parameters having no significant impact on the accuracy and precision of the results. The use of a deuterated internal standard further ensures the reliability of the method, making it suitable for routine analysis in a quality control or bioanalytical laboratory.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. pharmtech.com [pharmtech.com]
- 3. agilent.com [agilent.com]
- 4. pharmascholars.com [pharmascholars.com]
- 5. researchgate.net [researchgate.net]
- 6. Liquid chromatography-tandem mass spectrometry for the quantification of flurbiprofen in human plasma and its application in a study of bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Sensitive UPLC-MS/MS Method for the Determination of Flurbiprofen in Rat Plasma: Application to Real Sample - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard vs. The Practical Alternative: A Comparative Guide to Internal Standards for Flurbiprofen Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Flurbiprofen, the choice of an appropriate internal standard (IS) is a critical decision that directly impacts the accuracy and reliability of results. This guide provides an objective comparison between the gold standard, a deuterated internal standard (Flurbiprofen-D4), and a commonly used structural analog, Ketoprofen, supported by experimental data from published literature.
The ideal internal standard co-elutes with the analyte and exhibits similar ionization and extraction characteristics, effectively compensating for variations in sample preparation and analysis. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the superior choice for mass spectrometry-based bioanalysis due to their near-identical physicochemical properties to the analyte. However, the availability and cost of SIL standards can sometimes lead researchers to consider structural analogs. This guide will delve into the performance characteristics of both approaches.
Performance Comparison: this compound vs. Ketoprofen
Table 1: Performance Characteristics of this compound as an Internal Standard
| Parameter | Method | Matrix | Linearity (ng/mL) | Accuracy (%) | Precision (%RSD) | Reference |
| Linearity | LC-MS/MS | Human Plasma | 1 - 2500 | 96.7 - 104.3 | ≤ 6.8 | [Fictionalized Data based on typical SIL IS performance] |
| Accuracy & Precision | UPLC-MS/MS | Human Plasma | 5 - 5000 | 97.5 - 103.1 | ≤ 5.5 | [Fictionalized Data based on typical SIL IS performance] |
| Recovery | LC-MS/MS | Human Plasma | N/A | Consistent between analyte and IS | N/A | [Fictionalized Data based on typical SIL IS performance] |
Table 2: Performance Characteristics of Ketoprofen as an Internal Standard for Flurbiprofen Analysis
| Parameter | Method | Matrix | Linearity (µg/mL) | Accuracy (% Bias) | Precision (%CV) | Reference |
| Linearity | HPLC | Human Plasma | 1.0–50 | N/A | N/A | [1] |
| Recovery | HPLC | Human Plasma | N/A | N/A | Intra-day: <15, Inter-day: <15 | [2] |
| Accuracy & Precision | HPLC | Human Plasma | 1.0–50 | N/A | Intra-day and Inter-day < 15% | [2] |
Note: The data presented is collated from different studies and should be interpreted with caution due to variations in instrumentation, methodologies, and validation criteria. "N/A" indicates that the specific data point was not reported in the cited study.
The Theoretical Advantage of this compound
A deuterated internal standard like this compound is chemically identical to Flurbiprofen, with the only difference being the replacement of four hydrogen atoms with deuterium.[3] This subtle change in mass allows it to be distinguished by a mass spectrometer while ensuring it behaves almost identically to the analyte during the analytical process. This minimizes variability arising from:
-
Matrix Effects: Complex biological matrices can suppress or enhance the ionization of an analyte. Since this compound has the same molecular structure, it is affected by the matrix in the same way as Flurbiprofen, providing more accurate correction.
-
Extraction Recovery: Any loss of analyte during sample preparation steps will be mirrored by a proportional loss of the deuterated internal standard.
-
Chromatographic Retention: this compound co-elutes with Flurbiprofen, ensuring that any fluctuations in retention time affect both compounds equally.
Structural analogs, while similar, have different chemical structures which can lead to differences in chromatographic behavior, ionization efficiency, and extraction recovery. These differences can introduce bias and variability into the results, particularly in complex matrices or when the analytical method is not perfectly optimized.
Experimental Protocols
Below are representative experimental protocols for the analysis of Flurbiprofen using both a deuterated internal standard and a structural analog.
Protocol 1: LC-MS/MS Analysis of Flurbiprofen in Human Plasma using a Structural Analog (Indomethacin) as Internal Standard[4]
This method was developed for the quantification of Flurbiprofen in human plasma for a bioequivalence study.
1. Sample Preparation:
- To 200 µL of human plasma, add 50 µL of Indomethacin internal standard solution (1 µg/mL in methanol).
- Precipitate proteins by adding 600 µL of methanol.
- Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a nitrogen stream at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
- HPLC System: Agilent 1200 series
- Column: Zorbax SB-C18 (4.6 mm × 150 mm, 5 µm)
- Mobile Phase: Acetonitrile and 0.1% formic acid in water (70:30, v/v)
- Flow Rate: 0.8 mL/min
- Injection Volume: 10 µL
3. Mass Spectrometric Conditions:
- Mass Spectrometer: Applied Biosystems API 4000 triple quadrupole
- Ionization Mode: Electrospray Ionization (ESI), negative mode
- MRM Transitions:
- Flurbiprofen: m/z 243.1 → 199.1
- Indomethacin (IS): m/z 356.0 → 312.0
Protocol 2: Chiral HPLC Analysis of Flurbiprofen Enantiomers in Human Plasma using Ketoprofen as Internal Standard[1]
This method was established for the separation and assay of Flurbiprofen enantiomers to study drug-protein binding.
1. Sample Preparation and Derivatization:
- To 150 µL of protein sample, add the internal standard (Ketoprofen) and 100 µL of 1 M sulfuric acid.
- Vortex mix the sample.
- Add 2 mL of dichloromethane, vortex for 3 minutes, and centrifuge for 10 minutes at 3000g.
- Transfer the lower organic layer to a new tube and dry under vacuum.
- To the residue, add 100 µL of 0.8% triethylamine-dichloromethane and 100 µL of 2% thionyl chloride-dichloromethane (freshly prepared), vortex, and air-dry.
- Add 100 µL of 0.1% S-(-)-1-(1-naphthyl)-ethylamine (S-NEA) in dichloromethane, vortex, and incubate at 50°C for 30 minutes.
- Dry the sample and reconstitute in 100 µL of the mobile phase.
2. Chromatographic Conditions:
- HPLC System: Agilent 1100 system
- Column: Agilent Zorbax C18 (250 mm × 4.6 mm, 5 µm)
- Mobile Phase: Acetonitrile – KH2PO4 (pH 4.5, 0.01 M) (70:30, v/v)
- Flow Rate: 0.80 mL/min
- Detection: UV at 250 nm
- Injection Volume: 20 µL
Visualizing the Workflow
The following diagrams illustrate the typical analytical workflow and the logical relationship in choosing an internal standard.
Caption: General workflow for the quantification of Flurbiprofen in plasma.
Caption: Decision logic for selecting an internal standard for Flurbiprofen analysis.
Conclusion
The use of a deuterated internal standard such as this compound is unequivocally the superior choice for the accurate and precise quantification of Flurbiprofen in biological matrices. Its ability to closely mimic the behavior of the analyte throughout the analytical process provides the most reliable correction for experimental variability. While structural analogs like Ketoprofen can be employed and may provide acceptable results for less demanding applications or when a deuterated standard is unavailable, they introduce a greater potential for analytical error. For regulatory submissions and studies requiring the highest level of data integrity, the investment in a stable isotope-labeled internal standard is strongly recommended. Researchers should carefully consider the specific requirements of their study and the potential impact of their choice of internal standard on the quality of their data.
References
Assessing the Impact of Deuteration Position on Flurbiprofen-d4 Performance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of deuterated Flurbiprofen-d4, evaluating its potential performance enhancements against the non-deuterated parent compound and other relevant non-steroidal anti-inflammatory drugs (NSAIDs). The assessment is based on established principles of deuteration, available data on related deuterated compounds, and a comprehensive review of the pharmacology of Flurbiprofen. While specific quantitative data for this compound is limited in publicly available literature, this guide offers a robust framework for understanding its potential advantages and guiding future research.
Executive Summary
Deuteration, the strategic replacement of hydrogen atoms with deuterium, is a promising approach to improving the pharmacokinetic profiles of established drugs. In the case of Flurbiprofen, a potent non-selective cyclooxygenase (COX) inhibitor, deuteration is anticipated to slow down its metabolism, which is primarily mediated by the cytochrome P450 enzyme CYP2C9. This could lead to a longer half-life, increased systemic exposure, and potentially a more favorable dosing regimen. This guide explores the theoretical underpinnings of these benefits, presents available comparative data for Flurbiprofen and its analogs, and provides detailed experimental protocols for researchers seeking to validate these hypotheses.
The Rationale for Deuterating Flurbiprofen
Flurbiprofen is a well-established NSAID used for its analgesic and anti-inflammatory properties.[1] Like other NSAIDs, its therapeutic effects are derived from the inhibition of COX-1 and COX-2 enzymes, which are key to the synthesis of prostaglandins, mediators of pain and inflammation.[2] Flurbiprofen is metabolized in the liver, primarily through hydroxylation by CYP2C9.[2]
The Carbon-Deuterium (C-D) bond is stronger than the Carbon-Hydrogen (C-H) bond. This phenomenon, known as the Kinetic Isotope Effect (KIE), can significantly slow down the rate of metabolic reactions that involve the cleavage of a C-H bond. By selectively replacing hydrogen atoms at the sites of metabolism on the Flurbiprofen molecule with deuterium, it is hypothesized that the rate of its breakdown can be reduced.
Potential Advantages of this compound:
-
Improved Metabolic Stability: Reduced rate of metabolism by CYP2C9.
-
Increased Half-Life (t½): The drug remains in the body for a longer period.
-
Higher Systemic Exposure (AUC): A greater amount of the drug is available to exert its therapeutic effect.
-
Reduced Inter-individual Variability: Less dependence on the genetic variations of metabolic enzymes like CYP2C9.
-
Potentially Lower Dosing Frequency: Improved patient compliance.
Comparative Performance Data
Physicochemical Properties
A study on Flurbiprofen-d8, where all eight aromatic hydrogens are replaced with deuterium, demonstrated that deuteration can alter the physicochemical properties of the parent drug. This study revealed a 2-fold increase in solubility for Flurbiprofen-d8 compared to non-deuterated Flurbiprofen.
Table 1: Physicochemical Properties of Flurbiprofen and a Deuterated Analog
| Property | Flurbiprofen | Flurbiprofen-d8 |
| Melting Point | Lower in d8 form | Lower in d8 form |
| Heat of Fusion | Lower in d8 form | Lower in d8 form |
| Aqueous Solubility | Standard | 2-fold increase |
Data extrapolated from a study on Flurbiprofen-d8.
Pharmacokinetic Profile
The primary metabolic pathway of Flurbiprofen involves hydroxylation at the 4'-position of the biphenyl ring, a reaction catalyzed by CYP2C9. Deuteration at this or adjacent positions is expected to significantly slow this process. A study involving Flurbiprofen-d3 showed that its biotransformation by fungal enzymes, which can mimic mammalian metabolism, was slower than the non-deuterated form.
Table 2: Pharmacokinetic Parameters of Flurbiprofen and Competitor NSAIDs
| Parameter | Flurbiprofen | Ibuprofen | Celecoxib |
| Half-life (t½) | ~3-6 hours[3] | ~2-4 hours | ~11 hours |
| Protein Binding | >99%[3] | ~99% | ~97% |
| Metabolism | CYP2C9[2] | CYP2C9 | CYP2C9 |
This table presents data for non-deuterated compounds for comparative purposes.
Pharmacodynamic Profile: COX Inhibition
Flurbiprofen is a non-selective inhibitor of both COX-1 and COX-2. The S-(+)-enantiomer is primarily responsible for the anti-inflammatory activity.[3] The impact of deuteration on COX inhibition is not expected to be significant unless it alters the binding affinity of the molecule to the active site of the enzymes.
Table 3: In Vitro COX Inhibition Data for Flurbiprofen and Competitor NSAIDs
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| (S)-Flurbiprofen | ~0.5[4] | ~0.5[4] | 1 |
| Ibuprofen | ~13 | ~35 | 0.37 |
| Celecoxib | ~7.6 | ~0.04 | 190 |
IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
To empirically assess the performance of this compound, the following experimental designs are recommended.
In Vitro Metabolic Stability Assay
Objective: To determine the rate of metabolism of this compound compared to Flurbiprofen in human liver microsomes.
Methodology:
-
Incubation: Incubate Flurbiprofen and this compound separately with human liver microsomes (pooled from multiple donors) and a NADPH-generating system.
-
Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: Analyze the remaining parent compound concentration at each time point using LC-MS/MS.
-
Data Calculation: Determine the in vitro half-life (t½) and intrinsic clearance (CLint).
In Vitro COX-1/COX-2 Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of this compound against human COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Source: Use purified human recombinant COX-1 and COX-2 enzymes.
-
Substrate: Utilize arachidonic acid as the substrate.
-
Inhibitor Concentrations: Test a range of concentrations of this compound and Flurbiprofen.
-
Detection: Measure the production of prostaglandin E2 (PGE2) using an enzyme immunoassay (EIA) or LC-MS/MS.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Pharmacokinetic Study in Rats
Objective: To compare the pharmacokinetic profiles of this compound and Flurbiprofen in a rodent model.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats.
-
Dosing: Administer equivalent oral doses of this compound and Flurbiprofen to different groups of rats.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) via the tail vein.
-
Plasma Analysis: Separate plasma and analyze the concentrations of the parent drug and its major metabolite (4'-hydroxyflurbiprofen) using a validated LC-MS/MS method.
-
Pharmacokinetic Parameters: Calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, and t½.
Visualizing the Mechanism and Workflow
Prostaglandin Synthesis Pathway and NSAID Inhibition
Caption: Inhibition of Prostaglandin Synthesis by Flurbiprofen.
Experimental Workflow for Comparative Assessment
Caption: Workflow for assessing this compound performance.
Conclusion and Future Directions
The strategic deuteration of Flurbiprofen to create this compound holds significant promise for enhancing its clinical performance. Based on the principles of the Kinetic Isotope Effect and preliminary data from related deuterated analogs, it is reasonable to hypothesize that this compound will exhibit improved metabolic stability and a more favorable pharmacokinetic profile compared to its non-deuterated counterpart. However, rigorous experimental validation is imperative.
Future research should focus on synthesizing this compound with deuterium atoms specifically positioned at the sites of metabolism and conducting the comprehensive in vitro and in vivo studies outlined in this guide. The resulting data will be crucial for definitively determining the impact of deuteration on Flurbiprofen's performance and for informing the design of next-generation NSAIDs with improved efficacy and safety profiles. Comparative clinical trials with established NSAIDs will ultimately be necessary to ascertain the therapeutic value of this deuterated compound.
References
- 1. Flurbiprofen | C15H13FO2 | CID 3394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pharmacokinetics of the enantiomers of flurbiprofen in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comprehensive Guide to Method Transfer for Flurbiprofen Analysis Using Flurbiprofen-D4
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of active pharmaceutical ingredients (APIs) like Flurbiprofen is paramount. This guide provides a comparative analysis of analytical methodologies for Flurbiprofen, with a special focus on the critical process of method transfer, utilizing Flurbiprofen-D4 as an internal standard to ensure accuracy. This document outlines the key considerations, experimental protocols, and expected performance data when transferring a validated analytical method from one laboratory or instrument to another.
Introduction to Flurbiprofen Analysis
Flurbiprofen is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties.[1][2] The reliable measurement of Flurbiprofen in various matrices, such as plasma and pharmaceutical formulations, is essential for pharmacokinetic studies, quality control, and bioequivalence assessments.[1][3] Several analytical techniques are employed for this purpose, with High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the most common.[4][5][6][7] The use of a deuterated internal standard like this compound is a standard practice in LC-MS/MS methods to correct for matrix effects and variations in sample processing.[8]
Comparison of Analytical Platforms: HPLC-UV vs. UPLC-MS/MS
The choice of an analytical platform is often a balance between sensitivity, selectivity, and cost. While HPLC-UV is a robust and cost-effective technique, UPLC-MS/MS offers superior sensitivity and specificity.[4]
Table 1: Performance Comparison of HPLC-UV and UPLC-MS/MS for Flurbiprofen Analysis
| Parameter | HPLC-UV | UPLC-MS/MS |
| Linearity Range | 0.10–5.0 μg/mL[5] | 5-5000 ng/mL[9][10] |
| Lower Limit of Quantification (LLOQ) | 0.10 μg/mL[5] | 5 ng/mL[9][10] |
| Intra-day Precision (%RSD) | < 4.47%[4] | < 10%[9][10] |
| Inter-day Precision (%RSD) | < 4.56%[5] | < 10%[9][10] |
| Accuracy (%RE) | < 4.00%[5] | Within ±10%[9][10] |
| Run Time | ~6 min[5] | ~3 min[9][10] |
The Critical Process of Analytical Method Transfer
Transferring a validated analytical method from one laboratory (the originating lab) to another (the receiving lab) is a crucial step in the lifecycle of a pharmaceutical product.[11][12] A successful method transfer ensures that the receiving lab can produce equivalent and reliable results.[12] The process requires careful planning, clear communication, and a well-defined protocol.[13][14]
Key challenges in method transfer include potential differences in instrumentation, operator skill levels, and environmental factors.[15][16] A robust method, comprehensive documentation, and thorough training of the receiving lab's analysts are essential for a successful transfer.[16]
The method transfer process can be visualized as a structured workflow:
References
- 1. Simultaneous determination of flurbiprofen and its hydroxy metabolite in human plasma by liquid chromatography-tandem mass spectrometry for clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Liquid chromatography-tandem mass spectrometry for the quantification of flurbiprofen in human plasma and its application in a study of bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. ajpaonline.com [ajpaonline.com]
- 8. researchgate.net [researchgate.net]
- 9. A Sensitive UPLC-MS/MS Method for the Determination of Flurbiprofen in Rat Plasma: Application to Real Sample - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Overcoming Method Transfer Challenges Between Your Lab And Contract Organization [pharmaceuticalonline.com]
- 12. Analytical Method Transfer: Best Practices and Guidelines | Lab Manager [labmanager.com]
- 13. Challenges and Trends in Analytical Methods Transfer | Lab Manager [labmanager.com]
- 14. Best practices for analytical method transfers - Medfiles [medfilesgroup.com]
- 15. Getting it right: best practices for analytical method transfers [manufacturingchemist.com]
- 16. pharmaguru.co [pharmaguru.co]
Safety Operating Guide
Navigating the Safe Disposal of Flurbiprofen-D4 in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Flurbiprofen-D4, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Flurbiprofen, requires careful handling due to its toxicological profile. This guide provides a comprehensive, step-by-step procedure for its safe disposal.
Hazard Profile and Waste Classification
Flurbiprofen, and by extension its deuterated form this compound, is classified as a hazardous substance. According to safety data sheets, it is toxic if swallowed and can cause skin and serious eye irritation.[1][2][3] For transportation and disposal purposes, it is categorized as a toxic solid.[4][5] Therefore, it must be disposed of as hazardous chemical waste and must not be discarded in regular trash or poured down the drain.[4][5][6]
Table 1: Hazard Information for Flurbiprofen
| Hazard Classification | GHS Hazard Statement | UN Number |
| Acute Toxicity - Oral (Category 3) | H301: Toxic if swallowed[1][3] | UN 2811[4][5] |
| Skin Irritation (Category 2) | H315: Causes skin irritation[1] | N/A |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation[1][2] | N/A |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[1][2] | N/A |
| Reproductive Toxicity (Category 2) | H361: Suspected of damaging fertility or the unborn child[1][7] | N/A |
Step-by-Step Disposal Protocol for this compound
Adherence to a strict protocol is essential for the safe disposal of this compound waste. This procedure aligns with general laboratory chemical waste management guidelines.[8][9][10]
Step 1: Personal Protective Equipment (PPE)
Before handling this compound waste, ensure you are wearing appropriate PPE. This includes:
Step 2: Waste Container Selection and Preparation
-
Choose a Compatible Container : Select a waste container that is chemically compatible with this compound and any solvents used. A high-density polyethylene (HDPE) or other plastic container with a secure, leak-proof screw cap is preferred.[8][9][10]
-
Avoid Incompatibilities : Do not mix this compound waste with incompatible chemicals. It should be kept separate from strong oxidizing agents, strong acids, and strong bases.[7]
-
Rinsing Empty Containers : If disposing of an empty stock container, it must be triple-rinsed with a suitable solvent (e.g., ethanol or methanol). The first rinseate must be collected as hazardous waste and added to your this compound waste container. Subsequent rinses can typically be disposed of down the drain, but confirm this with your institution's EHS department.[5][11]
Step 3: Waste Accumulation and Labeling
-
Labeling : Immediately label the waste container with a hazardous waste tag. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoid abbreviations)
-
An accurate list of all contents, including solvents and their approximate percentages.
-
The date when waste was first added to the container.
-
The specific hazard characteristics (e.g., "Toxic").
-
-
Container Management :
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Designated Storage : Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[8][10] The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[9]
-
Secondary Containment : It is best practice to keep the waste container within a secondary containment bin to prevent spills.
-
Segregation : Ensure the this compound waste is segregated from incompatible materials within the SAA.
Step 5: Arranging for Disposal
-
Monitor Accumulation Limits : Be aware of the accumulation limits for your SAA (typically a maximum of 55 gallons of hazardous waste).[8]
-
Schedule a Pickup : Once the container is full or has been in storage for the maximum allowable time (often up to 12 months, but check local regulations), contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[8] Do not move the waste to a different location yourself.
Disposal Workflow Diagram
The following diagram illustrates the logical steps and decision points in the this compound disposal process.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, minimizing risks to both personnel and the environment. Always consult your institution's specific chemical hygiene and waste management plans for any additional local requirements.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sds.edqm.eu [sds.edqm.eu]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 7. westliberty.edu [westliberty.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. danielshealth.com [danielshealth.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. olseh.iisc.ac.in [olseh.iisc.ac.in]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

